Product packaging for 3-(4-Chlorobutyl)oxolane(Cat. No.:)

3-(4-Chlorobutyl)oxolane

Cat. No.: B15253621
M. Wt: 162.66 g/mol
InChI Key: FMBKDMVZHZTDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorobutyl)oxolane (CAS 1934596-46-9) is a chlorinated oxolane derivative with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring an oxolane (tetrahydrofuran) ring linked to a chlorobutyl chain, makes it a useful building block for the preparation of more complex molecules . A key application of this compound is its use in the synthesis of active pharmaceutical ingredients and other indole-derived compounds . Researchers utilize this compound as a versatile reactant to introduce specific functional groups into target molecules. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO B15253621 3-(4-Chlorobutyl)oxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(4-chlorobutyl)oxolane

InChI

InChI=1S/C8H15ClO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7H2

InChI Key

FMBKDMVZHZTDAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCCCCl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(4-Chlorobutyl)oxolane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 3-(4-chlorobutyl)oxolane, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis routes detailed herein are the Grignard Reaction Pathway and the Friedel-Crafts Acylation Pathway. This document offers detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams to facilitate a thorough understanding and practical implementation of these synthetic strategies.

Pathway 1: Grignard Reaction Pathway

This pathway is a robust and versatile method for the synthesis of this compound, commencing with the oxidation of 3-hydroxytetrahydrofuran. The subsequent Grignard reaction with (4-chlorobutyl)magnesium bromide, followed by reductive dehydroxylation, affords the target molecule.

Experimental Protocols

Step 1: Synthesis of Tetrahydrofuran-3-one

The initial step involves the oxidation of the commercially available 3-hydroxytetrahydrofuran to the corresponding ketone, tetrahydrofuran-3-one. A highly efficient method for this transformation is the TEMPO-catalyzed oxidation using trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant.[1][2]

  • Procedure:

    • To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) at -5 °C, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq).

    • Slowly add trichloroisocyanuric acid (TCCA) (1.05 eq) portion-wise, maintaining the temperature below 0 °C.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetrahydrofuran-3-one, which can be purified by distillation.

Reagent/SolventMolar RatioKey ParametersYield (%)
3-Hydroxytetrahydrofuran1.0Temperature: -5 to 0 °C; Reaction Time: 1-2 hours~90
TEMPO0.01Catalyst
Trichloroisocyanuric Acid1.05Oxidant
Dichloromethane-Solvent

Step 2: Grignard Reaction with (4-chlorobutyl)magnesium bromide

The ketone, tetrahydrofuran-3-one, is then reacted with a Grignard reagent prepared from 1-bromo-4-chlorobutane to form the tertiary alcohol intermediate, 3-(4-chlorobutyl)oxolan-3-ol.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 1-bromo-4-chlorobutane (1.2 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.3 eq) under an inert atmosphere.

    • Cool the Grignard reagent solution to 0 °C and slowly add a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 3-(4-chlorobutyl)oxolan-3-ol.

Reagent/SolventMolar RatioKey ParametersYield (%)
Tetrahydrofuran-3-one1.0Temperature: 0 °C to RT; Reaction Time: 2-4 hours~85-95
1-Bromo-4-chlorobutane1.2Grignard reagent precursor
Magnesium Turnings1.3
Anhydrous Tetrahydrofuran-Solvent

Step 3: Reductive Dehydroxylation of 3-(4-chlorobutyl)oxolan-3-ol

The final step is the removal of the tertiary hydroxyl group to yield this compound. A modern and effective method for this transformation is the titanium-catalyzed dehydroxylation.[3][4][5][6]

  • Procedure:

    • In an inert atmosphere glovebox, combine 3-(4-chlorobutyl)oxolan-3-ol (1.0 eq), a titanium catalyst such as Cp*TiCl₃ (0.05 eq), and zinc dust (2.0 eq) in 1,4-dioxane.

    • Add triethylsilane (TES) (2.0 eq) as the reducing agent.

    • Heat the reaction mixture at 60 °C and monitor by GC-MS.

    • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to afford this compound.

Reagent/SolventMolar RatioKey ParametersYield (%)
3-(4-Chlorobutyl)oxolan-3-ol1.0Temperature: 60 °C; Reaction Time: 12-24 hours~70-80
Cp*TiCl₃0.05Catalyst
Zinc Dust2.0Co-reductant
Triethylsilane2.0Hydride source
1,4-Dioxane-Solvent

Workflow Diagram

Grignard_Pathway cluster_reagents A 3-Hydroxytetrahydrofuran B Tetrahydrofuran-3-one A->B Oxidation C 3-(4-Chlorobutyl)oxolan-3-ol B->C Grignard Reaction D This compound C->D Dehydroxylation R1 TEMPO, TCCA R2 (4-Chlorobutyl)MgBr R3 Ti-Catalyst, Silane

Caption: Grignard Reaction Pathway for this compound Synthesis.

Pathway 2: Friedel-Crafts Acylation Pathway

This alternative pathway utilizes a Friedel-Crafts acylation of a suitable oxolane precursor, followed by a robust reduction of the resulting ketone to furnish the target molecule.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of a Tetrahydrofuran Derivative

Direct Friedel-Crafts acylation of tetrahydrofuran is not regioselective. A more controlled approach involves the acylation of a silyl enol ether derived from tetrahydrofuran-3-one.

  • Procedure for Silyl Enol Ether Formation and Acylation:

    • Prepare the silyl enol ether of tetrahydrofuran-3-one by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base such as triethylamine.

    • In a separate flask, form the acylium ion by reacting 4-chlorobutyryl chloride (1.1 eq) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), in an inert solvent like dichloromethane at 0 °C.

    • Slowly add the silyl enol ether of tetrahydrofuran-3-one (1.0 eq) to the acylium ion solution.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Upon completion, quench the reaction with ice-water and extract the product with dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 3-(4-chlorobutanoyl)oxolane.

Reagent/SolventMolar RatioKey ParametersYield (%)
Silyl enol ether of THF-3-one1.0Temperature: 0 °C to RT; Reaction Time: 3-6 hours~60-70
4-Chlorobutyryl chloride1.1Acylating agent
Aluminum Chloride1.2Lewis acid catalyst
Dichloromethane-Solvent

Step 2: Reduction of 3-(4-chlorobutanoyl)oxolane

The final step is the complete reduction of the ketone functionality to a methylene group. Both the Wolff-Kishner and Clemmensen reductions are effective for this transformation. The choice of method depends on the substrate's tolerance to acidic or basic conditions.[7][8][9][10][11][12][13]

  • Wolff-Kishner Reduction (Basic Conditions):

    • To a solution of 3-(4-chlorobutanoyl)oxolane (1.0 eq) in a high-boiling solvent like diethylene glycol, add hydrazine hydrate (4-5 eq).

    • Add a strong base, such as potassium hydroxide (4-5 eq), and heat the mixture to reflux (around 180-200 °C).

    • Continue refluxing until the reaction is complete (monitored by GC-MS), with the evolution of nitrogen gas.

    • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene).

    • Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

  • Clemmensen Reduction (Acidic Conditions):

    • Prepare amalgamated zinc (Zn(Hg)) by treating zinc dust with a solution of mercuric chloride.

    • Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

    • Add a solution of 3-(4-chlorobutanoyl)oxolane (1.0 eq) in a co-solvent like toluene.

    • Heat the mixture to reflux and maintain vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene. Combine the organic layers, wash with water and a saturated solution of sodium bicarbonate, dry, and concentrate. Purify by column chromatography.

Reduction MethodReagentsKey ParametersYield (%)
Wolff-KishnerHydrazine Hydrate, Potassium HydroxideTemperature: 180-200 °C; Reaction Time: 4-8 hours~70-85
ClemmensenAmalgamated Zinc, Conc. HClReflux Temperature; Reaction Time: 6-12 hours~65-80

Workflow Diagram

Friedel_Crafts_Pathway cluster_reagents A Silyl Enol Ether of Tetrahydrofuran-3-one B 3-(4-Chlorobutanoyl)oxolane A->B Friedel-Crafts Acylation C This compound B->C Ketone Reduction R1 4-Chlorobutyryl Chloride, AlCl₃ R2 Wolff-Kishner or Clemmensen Reduction

Caption: Friedel-Crafts Acylation Pathway for this compound Synthesis.

Conclusion

This guide has detailed two viable and effective synthetic pathways for the preparation of this compound. The Grignard Reaction Pathway offers a convergent and often high-yielding route, while the Friedel-Crafts Acylation Pathway provides a classical alternative. The choice of pathway may be dictated by the availability of starting materials, scalability, and the specific requirements of the research or development project. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for chemists in the synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(4-Chlorobutyl)oxolane

This compound is a heterocyclic organic compound. Its structure consists of a saturated five-membered ether ring, oxolane (also known as tetrahydrofuran or THF), substituted at the 3-position with a 4-chlorobutyl side chain. The oxolane ring is a prevalent structural motif in numerous natural products and is a versatile solvent in organic synthesis. The chlorobutyl chain introduces a reactive electrophilic site, making this molecule a potential intermediate for the synthesis of more complex molecules, including pharmaceutical agents. A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, purification, formulation, and for predicting its behavior in biological systems.

Physicochemical Data of Structurally Related Compounds

Due to the absence of specific experimental data for this compound, the following tables summarize the known physicochemical properties of its core heterocyclic structure (Oxolane) and a compound bearing the same 4-chlorobutyl substituent on a different heterocyclic core.

Table 1: Physicochemical Properties of Oxolane (Tetrahydrofuran)

PropertyValue
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 66 °C (151 °F; 339 K)
Melting Point -108.4 °C (-163.1 °F; 164.8 K)
Density 0.8876 g/cm³ at 20 °C
Solubility in Water Miscible
Vapor Pressure 132 mmHg at 20 °C
Refractive Index (n_D) 1.4073 at 20 °C
Dipole Moment 1.63 D (gas)

Table 2: Physicochemical Properties of 3-(4-Chlorobutyl)indole-5-carbonitrile

PropertyValue
Molecular Formula C₁₃H₁₃ClN₂
Molecular Weight 232.71 g/mol [1][2]
Boiling Point 448.1 ± 35.0 °C (Predicted)[1]
Melting Point 99-100 °C[1]
Density 1.22 g/cm³ (Predicted)[1]
Flash Point 224.8 ± 25.9 °C (Predicted)[1]
XLogP3 4.14[1]

Hypothetical Experimental Protocols for Characterization

The following sections detail the standard methodologies that would be employed to determine the physicochemical properties of a novel compound such as this compound.

Determination of Molecular Weight and Structure

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

  • Instrumentation: An Agilent 8890 GC system coupled with a 5977B MS detector, or equivalent.

  • Procedure:

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • GC Conditions:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL with a split ratio of 50:1.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: The molecular ion peak (M+) will indicate the molecular weight. The fragmentation pattern should be analyzed to confirm the presence of the oxolane and chlorobutyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer, or equivalent.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Analyze the chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Analyze the chemical shifts to identify the number of unique carbon environments.

    • Data Analysis: The combination of ¹H and ¹³C NMR data will allow for the unambiguous assignment of the compound's structure.

Determination of Thermal Properties

Differential Scanning Calorimetry (DSC) for Melting Point

  • Objective: To determine the melting point and assess the purity of the compound.[3][4][5]

  • Instrumentation: TA Instruments DSC 2500, or equivalent.

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan and hermetically seal it.[6]

    • DSC Conditions:

      • Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 150 °C) at a heating rate of 5-10 °C/min.[6]

      • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.[6]

      • Reference: An empty, sealed aluminum pan.

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. A sharp melting peak typically indicates high purity.

Boiling Point Determination (Capillary Method)

  • Objective: To determine the boiling point of the liquid compound at atmospheric pressure.[7][8]

  • Instrumentation: Thiele tube or a melting point apparatus equipped for boiling point determination.

  • Procedure:

    • Setup: Place a small amount of the liquid into a small test tube or fusion tube.[1][8] Invert a sealed-end capillary tube into the liquid.[1][7]

    • Heating: Attach the test tube to a thermometer and heat it in a Thiele tube containing mineral oil.[2]

    • Observation: Heat gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

Determination of Solubility

Aqueous and Organic Solvent Solubility

  • Objective: To determine the solubility of the compound in various solvents, which is crucial for reaction setup, purification, and formulation.

  • Procedure (Shake-Flask Method):

    • Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, hexane, DMSO) in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

    • Classification: Based on the results, classify the solubility as, for example, very soluble (>100 mg/mL), soluble (10-100 mg/mL), sparingly soluble (1-10 mg/mL), or insoluble (<0.1 mg/mL).

Visualizations

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Structural Elucidation cluster_properties Property Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms mp Melting Point (DSC) purification->mp bp Boiling Point purification->bp solubility Solubility Testing purification->solubility data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis mp->data_analysis bp->data_analysis solubility->data_analysis report Technical Report / Whitepaper data_analysis->report

Caption: Workflow for the characterization of a novel compound.

Conclusion

While direct experimental data for this compound is currently elusive, this guide provides a robust framework for its study. By examining the properties of its constituent structural motifs and outlining detailed protocols for its empirical characterization, researchers and drug development professionals are equipped with the necessary information to synthesize, purify, and analyze this compound. The provided workflow and methodologies are broadly applicable to the characterization of other novel chemical entities, forming a foundational component of early-stage chemical and pharmaceutical research.

References

Spectroscopic Characterization of 3-(4-Chlorobutyl)oxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-(4-Chlorobutyl)oxolane, also known as 3-(4-Chlorobutyl)tetrahydrofuran. Due to the absence of direct experimental spectra in publicly available databases, this document collates predicted data based on the analysis of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the 4-chlorobutyl side chain. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Included are predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed, standardized experimental protocols for acquiring these spectra are provided to ensure reproducibility. A logical workflow for the spectroscopic analysis of a newly synthesized compound is also presented in a visual diagram.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.8Multiplet4H-CH₂-O- (Oxolane ring)
~ 3.55Triplet2H-CH₂-Cl
~ 1.5 - 2.0Multiplet7H-CH- (Oxolane ring), -CH₂- (Oxolane ring), -CH₂- (Butyl chain)
~ 1.3 - 1.5Multiplet2H-CH₂- (Butyl chain)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 67 - 69-CH₂-O- (Oxolane ring)
~ 45-CH₂-Cl
~ 35 - 40-CH- (Oxolane ring)
~ 30 - 33-CH₂- (Butyl chain)
~ 25 - 28-CH₂- (Butyl chain)
~ 25 - 28-CH₂- (Oxolane ring)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2850 - 2960StrongC-H stretch (alkane)
1050 - 1150StrongC-O stretch (ether)[1][2]
600 - 800StrongC-Cl stretch[3][4][5][6][7]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z RatioProposed FragmentNotes
164/166[M]⁺Molecular ion peak (chlorine isotope pattern)
129[M - Cl]⁺Loss of chlorine radical
93[M - C₄H₈Cl]⁺Loss of chlorobutyl side chain
71[C₅H₉O]⁺Oxolane ring fragment
56[C₄H₈]⁺Butyl fragment
43[C₃H₇]⁺Propyl fragment

Experimental Protocols

The following are detailed, generic protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 240 ppm, centered around 100 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay to 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

    • Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

  • Data Acquisition (FTIR Spectrometer):

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection into the ion source or through a gas chromatography (GC) inlet for separation from any impurities.

  • Data Acquisition (Electron Ionization - EI):

    • Set the ion source to electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose structures for the observed fragments to support the identification of the parent molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation final_characterization Final Compound Characterization structure_elucidation->final_characterization purity_assessment->final_characterization

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 3-(4-Chlorobutyl)oxolane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected solubility characteristics of 3-(4-chlorobutyl)oxolane in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document extrapolates solubility principles based on the well-understood behavior of its constituent chemical moieties: a haloalkane chain and an oxolane (tetrahydrofuran) ring. The principle of "like dissolves like" serves as the primary basis for these predictions.[1][2] Furthermore, this guide outlines a detailed, generalized experimental protocol for the quantitative determination of solubility, adapted from established methods for similar halogenated alkanes.[3][4] Visual workflows for solubility prediction and experimental determination are also presented to aid in laboratory application.

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran) and a chlorobutyl side chain. The oxolane portion of the molecule introduces polarity and the capacity for hydrogen bond acceptance, while the chlorobutyl group contributes nonpolar characteristics and some dipole-dipole interactions. The overall solubility of this molecule is therefore dependent on the interplay of these features and the nature of the solvent.

Predicted Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. Haloalkanes, such as the chlorobutyl group, tend to dissolve in organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is comparable to the energy released when new attractions are formed between them.[1][5] The oxolane ring, being a moderately polar ether, is miscible with a wide array of both polar and nonpolar solvents.[6]

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in various organic solvents, categorized by polarity.

Solvent NameClassPredicted SolubilityRationale
HexaneNonpolarMedium to HighThe alkyl chain of the solute will interact favorably with the nonpolar solvent.
TolueneNonpolar (Aromatic)HighFavorable interactions with the alkyl chain and potential weak interactions with the ether.
DichloromethanePolar AproticHighSimilar polarity and potential for dipole-dipole interactions.
Diethyl EtherPolar AproticHigh"Like dissolves like" principle applies well due to the ether group in both solute and solvent.
Tetrahydrofuran (THF)Polar AproticVery HighThe solute's oxolane ring is identical to the solvent molecule, ensuring maximum compatibility.[6][7]
AcetonePolar AproticHighThe polar nature of acetone will interact well with the ether group.
Ethyl AcetatePolar AproticHighGood balance of polar and nonpolar characteristics.
AcetonitrilePolar AproticMediumThe high polarity of acetonitrile may not interact as favorably with the nonpolar alkyl chain.
IsopropanolPolar ProticMediumThe hydroxyl group can interact with the ether oxygen, but the alkyl chain compatibility is key.
EthanolPolar ProticMediumSimilar to isopropanol, with polarity being a significant factor.
MethanolPolar ProticLow to MediumThe high polarity and hydrogen bonding network of methanol may not favorably accommodate the nonpolar butyl chain.
WaterPolar ProticVery LowThe nonpolar chlorobutyl chain will significantly limit solubility in water.[5]

General Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents, based on a dynamic method coupled with gas chromatography (GC) for analysis.[3][4] This method is suitable for obtaining precise measurements.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 298 K).

Materials:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Thermostatically controlled saturation vessel

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column) and detector (e.g., Flame Ionization Detector - FID)

  • Microsyringes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the chosen organic solvent in the thermostatically controlled vessel. b. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated. c. After stirring, allow the solution to settle, permitting any undissolved solute to precipitate.

  • Calibration of Gas Chromatograph: a. Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. b. Inject a fixed volume of each standard solution into the GC and record the peak area. c. Plot a calibration curve of peak area versus concentration.

  • Analysis of Saturated Solution: a. Carefully withdraw a known volume of the clear, saturated supernatant from the vessel using a microsyringe. b. Dilute the sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve. c. Inject the diluted sample into the GC under the same conditions used for the standards. d. Record the peak area for this compound.

  • Calculation of Solubility: a. Use the calibration curve to determine the concentration of the diluted sample from its peak area. b. Calculate the original concentration of the saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as g/L, mol/L, or as a mole fraction.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical framework for predicting solubility and the general workflow for its experimental determination.

Caption: Logical diagram for predicting solubility based on polarity.

ExperimentalWorkflow start Start prep_saturated 1. Prepare Saturated Solution (Excess Solute + Solvent at Constant T) start->prep_saturated sample_analysis 3. Dilute & Analyze Saturated Sample via GC prep_saturated->sample_analysis gc_calibration 2. Prepare Standards & Calibrate GC data_processing 4. Calculate Concentration from Calibration Curve gc_calibration->data_processing sample_analysis->data_processing end End: Quantitative Solubility Value data_processing->end

Caption: General workflow for experimental solubility determination.

Conclusion

References

Stability and Storage of 3-(4-Chlorobutyl)oxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(4-Chlorobutyl)oxolane, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public data on this compound, this guide draws upon information regarding the stability of structurally related compounds, namely cyclic ethers and alkyl halides, and established protocols for handling peroxide-forming chemicals.

Core Stability Profile

This compound is a cyclic ether that, like its parent compound tetrahydrofuran (THF), is susceptible to the formation of explosive peroxides upon exposure to air and light.[1][2][3] The presence of the chlorobutyl side chain may also introduce additional degradation pathways. The primary stability concerns are peroxide formation, potential hydrolysis of the chloro group, and polymerization.

Summary of Potential Degradation Pathways
Degradation PathwayTriggering FactorsPotential Degradation Products
Peroxide Formation Exposure to oxygen (air), lightHydroperoxides, peroxides
Hydrolysis Presence of water, acidic or basic conditions4-(oxolan-3-yl)butan-1-ol
Elimination Heat, presence of a baseCyclopentylmethoxychloromethane and other rearrangement products
Polymerization Acidic catalysts, heatOligomers and polymers

Quantitative Stability Data (Illustrative)

The following tables present illustrative quantitative data based on typical stability profiles of similar chemical entities. This data should be considered as a guideline for designing experimental stability studies for this compound.

Table 1: Recommended Storage Conditions and Shelf Life
ConditionTemperatureHumidityLightRecommended ContainerEstimated Shelf Life (Unopened)Estimated Shelf Life (Opened)
Long-term 2-8°CControlledProtected from lightAmber glass bottle, under inert atmosphere (e.g., Nitrogen, Argon)24 months6 months (with regular peroxide testing)
Short-term Room Temperature (20-25°C)ControlledProtected from lightAmber glass bottle, under inert atmosphere12 months3 months (with regular peroxide testing)
Table 2: Forced Degradation Study Conditions and Expected Degradation (Illustrative)
Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24 hours10-15%
Base Hydrolysis 0.1 M NaOH24 hours5-10%
Oxidation 3% H₂O₂24 hours15-20%
Thermal 60°C48 hours5-10%
Photostability ICH Q1B option 2 (UV/Vis light)7 days10-20%

Experimental Protocols

Protocol 1: Peroxide Value Determination

This protocol is essential for the routine safety assessment of this compound.

Materials:

  • Peroxide test strips (e.g., Quantofix®)[3]

  • Sample of this compound

  • Deionized water (if required for water-miscible compounds)[3]

  • Volatile ether (if required for water-immiscible compounds)[3]

Procedure:

  • If the compound is water-miscible, prepare a dilution by adding three drops of water to one drop of the chemical to be tested.[3]

  • If the compound is water-immiscible, add three drops of a volatile ether to one drop of the chemical to be tested.[3]

  • Dip the peroxide test strip into the sample for the time specified by the manufacturer.

  • Remove the strip and wait for the color to develop as per the manufacturer's instructions.

  • Compare the color of the test strip to the color chart provided to determine the peroxide concentration in ppm.

  • If the peroxide concentration is at or above a predetermined safety limit (e.g., 25 ppm), the chemical should not be used and should be disposed of according to safety guidelines.[3]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4][5][6][7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat as necessary (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat as necessary for a defined period.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the sample (solid or solution) in a calibrated oven at a high temperature (e.g., 60°C) for a defined period.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method (e.g., HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_initial Initial Assessment cluster_testing Experimental Testing cluster_analysis Data Analysis & Storage Protocol cluster_routine Routine Monitoring start Receive/Synthesize this compound lit_review Literature Review for known stability data start->lit_review struct_analysis Structural Analysis (Cyclic ether, alkyl halide) start->struct_analysis peroxide_test Initial Peroxide Test lit_review->peroxide_test struct_analysis->peroxide_test stability_indicating Develop Stability-Indicating Analytical Method peroxide_test->stability_indicating If peroxide-free forced_degradation Forced Degradation Studies (Heat, Light, H2O, pH, O2) degradation_pathway Identify Degradation Pathways & Products forced_degradation->degradation_pathway stability_indicating->forced_degradation storage_conditions Define Optimal Storage Conditions degradation_pathway->storage_conditions shelf_life Establish Shelf-Life and Retest Period storage_conditions->shelf_life routine_peroxide Routine Peroxide Testing shelf_life->routine_peroxide routine_peroxide->routine_peroxide Peroxides within limit, continue use disposal Safe Disposal if Peroxides > Limit routine_peroxide->disposal Peroxides exceed limit

Caption: A logical workflow for assessing the stability of this compound.

Peroxide_Formation_Pathway Simplified Peroxide Formation Pathway compound This compound radical Oxolane Radical compound->radical Initiation hydroperoxide Hydroperoxide compound->hydroperoxide oxygen Oxygen (from air) oxygen->radical peroxy_radical Peroxy Radical oxygen->peroxy_radical light_heat Light / Heat light_heat->radical radical->peroxy_radical Propagation peroxy_radical->hydroperoxide Propagation peroxide Explosive Peroxides hydroperoxide->peroxide Further Reaction/Concentration

References

The Versatility of the Oxolane Scaffold: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The five-membered heterocyclic oxolane (tetrahydrofuran) ring, a common motif in natural products and synthetic compounds, continues to be a focal point of intensive research in drug discovery and materials science. This technical guide provides an in-depth overview of the burgeoning applications of oxolane derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Applications of Oxolane Derivatives

Oxolane-containing compounds have emerged as a promising class of anticancer agents, with derivatives demonstrating potent activity against a range of human cancer cell lines. Key areas of investigation include the inhibition of tubulin polymerization and the modulation of critical signaling pathways.

Oxazole Sulfonamides as Tubulin Polymerization Inhibitors

A novel series of 1,3-oxazole sulfonamides has been synthesized and identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[1][2][3][4][5] These compounds induce depolymerization of microtubules, leading to cell cycle arrest and apoptosis.

The antiproliferative activity of representative 1,3-oxazole sulfonamides against the NCI-60 panel of human cancer cell lines is summarized in Table 1. Notably, several compounds exhibit low nanomolar mean GI50 values, indicating broad-spectrum anticancer activity.[1][2][3][4][5]

CompoundMean GI50 (nM)Most Sensitive Cell LineGI50 (nM) in Most Sensitive Cell Line
16 -Leukemia-
2-chloro-5-methylphenyl derivative 48.8Leukemia-
1-naphthyl derivative 44.7Leukemia-

Table 1: Anticancer activity of selected 1,3-oxazole sulfonamides.

Synthesis of 1,3-Oxazole Sulfonamides: [1][2]

A general synthetic route to 1,3-oxazole sulfonamides is depicted below. The key steps involve the bromination of an acetophenone, followed by Delépine reaction to form a primary amine salt. Subsequent acylation and cyclization yield the 1,3-oxazole core. The final sulfonamide is formed by reacting the oxazole amine with a sulfonyl chloride in the presence of pyridine.

G Acetophenone Acetophenone alpha_Bromoketone α-Bromoketone Acetophenone->alpha_Bromoketone Br2, MTBE Amine_Salt Primary Amine Salt alpha_Bromoketone->Amine_Salt Hexamethylenetetramine, CHCl3 Amide Amide Amine_Salt->Amide Cyclopropylcarbonyl chloride Oxazole 1,3-Oxazole Amide->Oxazole POCl3 Sulfonamide 1,3-Oxazole Sulfonamide Oxazole->Sulfonamide ArSO2Cl, Pyridine, CHCl3

Synthetic workflow for 1,3-oxazole sulfonamides.

In Vitro Tubulin Polymerization Assay:

The ability of the synthesized compounds to inhibit tubulin polymerization can be assessed using a fluorescence-based assay. Purified tubulin is allowed to polymerize in the presence of GTP and a fluorescent reporter. The increase in fluorescence, corresponding to microtubule formation, is monitored over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

G cluster_0 Assay Preparation cluster_1 Polymerization and Measurement Tubulin Purified Tubulin (on ice) Plate 96-well plate (on ice) Tubulin->Plate GTP GTP Solution GTP->Plate Compound Test Compound or Vehicle Compound->Plate Incubation Incubate at 37°C Plate->Incubation Reader Measure Fluorescence (λex/λem) Incubation->Reader kinetic reads Data Generate Polymerization Curve Reader->Data

Workflow for in vitro tubulin polymerization assay.
Oxadiazole Derivatives Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer, promoting cell proliferation and survival. Oxadiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

Oxadiazole derivatives can inhibit the phosphorylation of STAT3, a critical step in its activation. This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Oxadiazole Oxadiazole Derivative Oxadiazole->JAK inhibits

Inhibition of the STAT3 signaling pathway by oxadiazole derivatives.

Antiviral Applications of Oxolane Derivatives

The oxolane scaffold is also prevalent in a variety of antiviral agents. Notably, 4-oxoquinoline derivatives have demonstrated significant activity against human immunodeficiency virus (HIV).

4-Oxoquinoline Derivatives as Anti-HIV Agents

Several 4-oxoquinoline derivatives have been identified as potent inhibitors of HIV-1 replication.[6][7] Interestingly, some of these compounds exhibit a mechanism of action that is distinct from known integrase strand transfer inhibitors (INSTIs), suggesting they may be effective against INSTI-resistant strains.[6] Time-of-addition experiments have indicated that some of these derivatives act at a post-integration stage of the viral life cycle.[6]

The anti-HIV-1 activity and cytotoxicity of representative 4-oxoquinoline derivatives are presented in Table 2.

CompoundEC50 (µM) vs. HIV-1CC50 (µM) in PBMCsSelectivity Index (CC50/EC50)
Hit Compound 1 < 0.1> 250> 2500
Hit Compound 2 < 0.1> 250> 2500

Table 2: Anti-HIV-1 activity of selected 4-oxoquinoline derivatives.[6]

Synthesis of 4-Oxoquinoline Derivatives:

The synthesis of anti-HIV 4-oxoquinoline derivatives can be achieved through various synthetic routes. A common approach involves the Gould-Jacobs reaction, where an aniline is reacted with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinoline core. Further modifications can then be introduced at various positions of the quinoline ring.

HIV-1 p24 Antigen ELISA:

The antiviral activity of the compounds can be determined by measuring the amount of HIV-1 p24 capsid protein produced in infected cells. A sandwich ELISA is a standard method for this quantification.

G cluster_0 Coating and Blocking cluster_1 Sample and Detection cluster_2 Signal Development and Reading Plate Coat 96-well plate with capture antibody Block Block with BSA Plate->Block Sample Add cell culture supernatant (containing p24) Block->Sample Detection_Ab Add biotinylated detection antibody Sample->Detection_Ab Streptavidin_HRP Add Streptavidin-HRP Detection_Ab->Streptavidin_HRP Substrate Add TMB substrate Streptavidin_HRP->Substrate Stop Add stop solution Substrate->Stop Reader Read absorbance at 450 nm Stop->Reader

Workflow for HIV-1 p24 antigen ELISA.

Antimicrobial Applications of Oxolane Derivatives

Muscarine-like oxolane derivatives containing a quaternary ammonium salt have been synthesized and evaluated for their antimicrobial properties. These compounds show activity against both bacteria and fungi.[8][9]

Muscarine-like Oxolane Ammonium Salts

These derivatives are synthesized from commercially available 2-deoxy-D-ribose. The synthetic route involves reduction, cyclization, and subsequent quaternization with various amines.[8][9]

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound (Alkyl Chain Length)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Hexyl (C6) >512>512>512
Octyl (C8) 128256512
Decyl (C10) 64128256

Table 3: Antimicrobial activity of muscarine-like oxolane ammonium salts.

Synthesis of Muscarine-like Oxolane Ammonium Salts: [8][9]

The synthesis starts with the reduction of 2-deoxy-D-ribose, followed by an acid-catalyzed dehydration and cyclization to form the key oxolane intermediate. This intermediate is then tosylated and subsequently reacted with a tertiary amine to yield the quaternary ammonium salt.

Broth Microdilution Method for MIC Determination:

This is a standard method for determining the MIC of an antimicrobial agent. A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation Compound_Dilution Prepare serial dilutions of test compound in broth Inoculation Inoculate microtiter plate wells Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for broth microdilution MIC determination.

Conclusion

The oxolane scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide highlight the broad range of biological activities associated with this heterocyclic system. Further exploration of the chemical space around the oxolane core is expected to yield new and improved candidates for the treatment of cancer, viral infections, and microbial diseases. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

Navigating the Unseen: A Technical Guide to the Hazards and Safety Precautions for 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

3-(4-Chlorobutyl)oxolane is a chemical compound that incorporates a reactive chlorobutyl chain attached to a tetrahydrofuran (oxolane) ring. This unique structure suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery and development. However, the very features that make it a versatile building block also confer a range of potential hazards that must be thoroughly understood and managed to ensure the safety of laboratory personnel. This guide provides a detailed examination of these potential hazards and outlines the necessary safety precautions for handling, storage, and disposal.

Inferred Hazard Profile

The hazard profile of this compound can be inferred from the known toxicological and safety data of its constituent parts: alkyl halides (specifically chloroalkanes) and tetrahydrofuran.

The Chloroalkane Moiety

Alkyl halides are a class of compounds known for their reactivity and potential toxicity. The presence of a carbon-chlorine bond in the butyl chain of this compound is a key determinant of its likely hazardous properties.

  • Alkylation and Genotoxicity: Alkylating agents can react with nucleophilic sites on biological macromolecules, including DNA. This interaction can lead to DNA damage, which may result in mutagenic, carcinogenic, or cytotoxic effects. While the reactivity of a primary chloroalkane is less than that of its bromo or iodo counterparts, the potential for alkylation should not be dismissed. Some studies on alkyl halides have shown a correlation between their alkylating activity and genotoxicity.[1]

  • Toxicity: Many haloalkanes are known to be toxic.[2][3] For instance, some chloroalkanes are suspected of causing cancer.[4] Inhalation of vapors can be harmful, and some haloalkanes have been shown to cause damage to the liver and nervous system.[2][5][6]

The Oxolane (Tetrahydrofuran) Ring

The tetrahydrofuran (THF) ring is a common solvent and structural motif. While widely used, it is not without its own set of hazards.

  • Flammability: Tetrahydrofuran is a highly flammable liquid and its vapors can form explosive mixtures with air.[7][8][9] Given that this compound contains this ring, it should be treated as a flammable substance.

  • Peroxide Formation: Ethers like tetrahydrofuran are known to form explosive peroxides when exposed to air and light.[8][10] These peroxides can detonate upon heating or shock. It is crucial to assume that this compound may also have the potential to form peroxides over time.

  • Irritation and Other Health Effects: Tetrahydrofuran is an irritant to the skin, eyes, and respiratory tract.[9][11] Chronic exposure is suspected of causing cancer.[9][10][11] It can also penetrate the skin, causing dehydration.[10]

Quantitative Hazard Data for Structural Components

In the absence of specific data for this compound, the following table summarizes the known hazards of its key structural components, 1-chlorobutane and tetrahydrofuran, to provide a quantitative perspective on the potential risks.

Hazard Parameter1-ChlorobutaneTetrahydrofuran
Physical State Colorless liquidColorless liquid
Flammability Highly flammableHighly flammable
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), EUH019 (May form explosive peroxides)[7][8]
Toxicity (Oral, Rat LD50) 2670 mg/kg1650 mg/kg
Carcinogenicity Not classified as a carcinogenSuspected of causing cancer[9][10][11]
Specific Hazards IrritantPeroxide formation, Irritant, Suspected carcinogen

Experimental Protocols for Safe Handling

Given the inferred hazards, the following experimental protocols are recommended for handling this compound.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure to its vapors.[12]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12][13]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[10] Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[12][13]

Handling Procedures
  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[14]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment used for transferring the substance should be properly grounded and bonded.

  • Use of Spark-Proof Tools: When handling larger quantities, use non-sparking tools to prevent ignition sources.[14]

  • Peroxide Testing: Before heating or distilling, it is imperative to test for the presence of peroxides. If peroxides are present, they must be removed by appropriate chemical treatment.

Storage
  • Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[15]

Disposal
  • Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Review_SDS_Analogs Review SDS of Structural Analogs Risk_Assessment->Review_SDS_Analogs PPE_Check Verify Proper PPE Review_SDS_Analogs->PPE_Check Engineering_Controls_Check Check Fume Hood & Safety Equipment PPE_Check->Engineering_Controls_Check Transfer_Chemical Transfer in Fume Hood Engineering_Controls_Check->Transfer_Chemical Grounding Ensure Grounding and Bonding Transfer_Chemical->Grounding Reaction_Setup Set up Reaction Grounding->Reaction_Setup Peroxide_Test Test for Peroxides (if heating) Reaction_Setup->Peroxide_Test Conditional Decontamination Decontaminate Glassware & Surfaces Reaction_Setup->Decontamination Peroxide_Test->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Storage Store in a Cool, Dry, Ventilated Area Waste_Disposal->Storage Documentation Document Experiment Storage->Documentation

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound presents an intriguing molecular scaffold for synthetic chemistry, its structural components suggest a significant hazard profile that demands respect and careful management. By understanding the potential for toxicity, flammability, and peroxide formation, and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and work safely with this compound. The absence of a specific SDS necessitates a conservative approach, treating the substance with the utmost caution until more definitive data becomes available.

References

3-(4-Chlorobutyl)oxolane: A Versatile Precursor for Novel Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorobutyl)oxolane, also known as 3-(4-chlorobutyl)tetrahydrofuran, is an emerging building block in organic synthesis, valued for its bifunctional nature. The presence of a reactive secondary alkyl chloride and a stable oxolane (tetrahydrofuran) ring makes it a versatile precursor for the introduction of the 3-(oxolan-3-yl)butyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the realm of pharmaceutical research and drug development. While specific experimental data for this compound is not widely published, this document outlines plausible synthetic routes and reaction protocols based on analogous chemical transformations.

Introduction

The oxolane (tetrahydrofuran) ring is a privileged scaffold found in numerous natural products and biologically active compounds. Its incorporation into molecular design can significantly influence physicochemical properties such as solubility and metabolic stability. This compound serves as a valuable intermediate, enabling the covalent linkage of this desirable heterocyclic motif to various substrates through its reactive chlorobutyl sidechain. The secondary nature of the alkyl chloride offers a balance of reactivity and stability, making it suitable for a range of nucleophilic substitution reactions. This guide will explore the synthesis of this precursor and its subsequent utility in creating diverse molecular architectures.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with a Wittig or Horner-Wadsworth-Emmons reaction on 3-oxotetrahydrofuran to introduce the butyl chain, followed by reduction of the resulting double bond and subsequent conversion of a terminal hydroxyl group to a chloride. A more direct, albeit potentially lower-yielding, approach could involve the reduction of a ketone precursor. A likely effective method is the reduction of 3-(4-chlorobutanoyl)oxolane.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Carbonyl Reduction of 3-(4-Chlorobutanoyl)oxolane (Proposed)

This protocol is adapted from the reduction of a similar indole derivative and is presented as a proposed method.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Lewis Acid: To the cooled THF, add a Lewis acid (e.g., aluminum trichloride, 2.0-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Substrate Addition: Slowly add a solution of 3-(4-chlorobutanoyl)oxolane (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Reducing Agent Addition: Add sodium borohydride (3.0 equivalents) portion-wise, ensuring the temperature remains between -5 °C and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties (Predicted)

While experimental data is not available, some physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₈H₁₅ClO
Molecular Weight 162.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-220 °C
Solubility Soluble in common organic solvents (THF, DCM, EtOAc)
¹H NMR (CDCl₃, ppm) Peaks expected for -CH₂Cl (t), oxolane ring protons (m), and butyl chain protons (m).
¹³C NMR (CDCl₃, ppm) Peaks expected for C-Cl, carbons of the oxolane ring, and carbons of the butyl chain.

Applications in Organic Synthesis

This compound is a valuable alkylating agent for introducing the 3-(oxolan-3-yl)butyl group into various molecules. The secondary chloride can undergo nucleophilic substitution with a range of nucleophiles.

Alkylation of Active Methylene Compounds

Active methylene compounds, such as β-ketoesters and malonates, can be readily alkylated using this compound in the presence of a suitable base.

dot

Caption: General scheme for the alkylation of active methylene compounds.

Experimental Protocol: Alkylation of Diethyl Malonate (Generalized)

  • Base Treatment: To a solution of diethyl malonate (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., sodium hydride or potassium carbonate, 1.2-1.5 equivalents) at room temperature.

  • Addition of Alkylating Agent: Stir the mixture for 30-60 minutes, then add this compound (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

SubstrateProduct Yield (Predicted)Purity (Predicted)
Diethyl Malonate70-85%>95%
Ethyl Acetoacetate65-80%>95%
Synthesis of Amines

The chloride in this compound can be displaced by ammonia or primary/secondary amines to yield the corresponding amino derivatives. These amines can serve as key intermediates in the synthesis of pharmacologically active molecules.

dot

Caption: General pathway for the synthesis of amines.

Experimental Protocol: Synthesis of a Secondary Amine (Generalized)

  • Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equivalent), a primary amine (2.0-3.0 equivalents), and a suitable solvent such as ethanol or acetonitrile.

  • Heating: Heat the mixture to a temperature between 80 °C and 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in an organic solvent and water.

  • Purification: Separate the organic layer, dry, concentrate, and purify the product by column chromatography or distillation.

Synthesis of Azides

Displacement of the chloride with sodium azide provides 3-(4-azidobutyl)oxolane. The azide functionality is a versatile precursor that can be reduced to a primary amine or used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

dot

Caption: Synthesis of 3-(4-Azidobutyl)oxolane.

Experimental Protocol: Azide Synthesis (Generalized)

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO.

  • Azide Addition: Add sodium azide (1.5-2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to 60-100 °C and monitor by TLC.

  • Workup: After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, concentrate, and use the crude azide directly in the next step or purify by chromatography if necessary.

Potential in Drug Discovery

While no specific drugs have been reported as being synthesized from this compound, its potential as a precursor is significant. The 3-(oxolan-3-yl)butyl moiety can be incorporated into various pharmacophores to modulate their properties. For instance, the terminal functional group (amine, azide, or linkage to another scaffold) can interact with biological targets, while the oxolane ring can enhance solubility and influence the pharmacokinetic profile of a drug candidate. The exploration of this precursor in the synthesis of novel analogs of existing drugs or in fragment-based drug design could lead to the discovery of new therapeutic agents.

Conclusion

This compound is a promising and versatile precursor in organic synthesis. Although detailed experimental data for this specific compound is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. Its ability to introduce the 3-(oxolan-3-yl)butyl group makes it a valuable tool for medicinal chemists and researchers in drug discovery. The synthetic pathways and protocols outlined in this guide provide a solid foundation for the utilization of this building block in the creation of novel and complex molecular architectures with potential biological activity. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in organic and medicinal chemistry.

discovery and history of substituted oxolanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Substituted Oxolanes

Introduction

The oxolane, or tetrahydrofuran (THF), ring is a five-membered heterocyclic ether that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules.[1][2] Classified as a saturated organic heteromonocyclic parent compound, this cyclic ether is a colorless, water-miscible organic liquid with low viscosity.[3][4] While widely recognized for its utility as a polar aprotic solvent in organic synthesis, the history and discovery of its substituted derivatives are deeply intertwined with the evolution of medicinal chemistry, natural product synthesis, and modern drug development.[2][3][5]

This technical guide provides a comprehensive overview of the discovery and historical development of substituted oxolanes. It details the progression from early industrial synthesis of the parent ring to the discovery of complex, biologically active natural products and the subsequent development of sophisticated synthetic methodologies. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and concepts.

Early History and Industrial Synthesis of the Oxolane Core

The journey of oxolanes begins with the parent compound, tetrahydrofuran. Industrially, several key processes have been developed for its large-scale production. The most predominant modern method is the acid-catalyzed dehydration of 1,4-butanediol.[3][5][6] Another significant historical method, developed by DuPont, involves the catalytic hydrogenation of furan, which can be derived from renewable resources like sugars via furfural.[3] A patent by W. W. Gilbert and B. W. Howk at DuPont in 1956 described the catalytic hydrogenation of maleic anhydride to produce THF.[6]

These industrial methods provided the foundation for the widespread availability of THF as a solvent and a starting material, paving the way for further exploration into its more complex, substituted derivatives.

Physical and Chemical Properties of Tetrahydrofuran

The fundamental properties of the parent oxolane ring are crucial for its role as both a solvent and a structural scaffold.

PropertyValueReference
Chemical Formula C₄H₈O[3][5]
Molar Mass 72.11 g·mol⁻¹[3]
Appearance Colorless liquid[2][3]
Density 0.8876 g/cm³ (at 20 °C)[3]
Melting Point -108.4 °C[3]
Boiling Point 66 °C[3][6]
Solubility in Water Miscible[3][6]
Dipole Moment 1.63 D (gas)[3]

Discovery of Naturally Occurring Substituted Oxolanes

The significance of the substituted oxolane motif was truly revealed through its discovery in a multitude of natural products. These compounds demonstrated a wide spectrum of biological activities, cementing the oxolane ring as a "privileged" scaffold in medicinal chemistry.

One of the most historically significant examples is muscarine , a toxic alkaloid found in certain mushrooms.[1] The discovery of muscarine and its effects on the human body were pivotal in understanding the central nervous system, particularly the cholinergic pathways.[1] Its structure, featuring a substituted oxolane ring, highlighted the potential for this heterocycle to interact with biological receptors.

Beyond alkaloids, the oxolane ring is a cornerstone of carbohydrate chemistry, forming the furanose structure of simple sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental components of RNA and DNA.[1] The oxolane moiety also appears in various other natural products, including lipid alcohols, fatty acids, and terpenes.[1]

Evolution of Synthetic Methodologies

The structural complexity and stereochemical challenges presented by naturally occurring oxolanes spurred the development of numerous synthetic strategies. These methods have evolved from classical cyclization reactions to highly sophisticated modern catalytic processes.

Classical Intramolecular Cyclization

Early and still widely used approaches rely on intramolecular nucleophilic substitution (SN2) reactions.[7] Typically, a hydroxyl group within a molecule acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group (like a halide or sulfonate) to form the five-membered ring. This is a variation of the Williamson ether synthesis.

Epoxide Ring-Opening and Expansion

The ring-opening of epoxides provides a powerful and stereocontrolled route to substituted oxolanes. The intramolecular addition of a tethered alcohol to an epoxide, a method first described by Kishi in 1978, is frequently used in the synthesis of complex molecules.[7] A related strategy involves the ring expansion of oxetanes (four-membered rings) using reagents like dimethylsulfoxonium methylide to yield five-membered oxolanes.[2][8]

Modern Catalytic and Stereoselective Methods

Recent decades have seen an explosion in the development of advanced methods for oxolane synthesis, driven by the need for high efficiency and stereocontrol.

  • Palladium-Catalyzed Reactions : Intramolecular enyne coupling reactions catalyzed by palladium allow for the construction of complex oxolane structures.[8]

  • Redox-Relay Heck Reaction : This strategy enables the synthesis of 3-aryl substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol.[8]

  • [3+2] Annulation : The reaction of donor-acceptor cyclopropanes with aldehydes, often catalyzed by Lewis acids like iron trichloride, provides stereoselective access to valuable aminotetrahydrofurans.[9]

  • Asymmetric Cycloetherification : The use of bifunctional organocatalysts, such as those based on cinchona alkaloids, facilitates the highly enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce chiral oxolanes.[8]

Substituted Oxolanes in Drug Discovery

The oxolane motif is a valuable tool in modern drug discovery, often introduced to fine-tune the physicochemical properties of a lead compound. Its utility stems from several key characteristics:

  • Improved Solubility : As a polar heterocycle, the oxolane ring can enhance the aqueous solubility of a drug candidate.

  • Metabolic Stability : It can serve as a stable bioisosteric replacement for more metabolically labile groups.

  • Conformational Rigidity : The ring can act as a "conformational lock," holding a molecule in a specific three-dimensional orientation required for binding to a biological target.[10]

  • Basicity Attenuation : When incorporated near an amine, the oxolane's inductive effect can reduce the amine's basicity (pKa), which can be crucial for optimizing pharmacokinetic properties like cell permeability and tissue distribution.[11][12]

Key Experimental Protocols

This section provides detailed methodologies for representative syntheses of substituted oxolanes cited in the literature.

Protocol 1: Synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol from 2-deoxy-D-ribose[1]

This protocol describes a two-step synthesis of a chiral substituted oxolane from a commercially available sugar.

Step A: Reduction of 2-deoxy-D-ribose

  • Dissolve 2-deoxy-D-ribose in an appropriate solvent (e.g., water or ethanol).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Evaporate the solvent under reduced pressure. The resulting crude ribitol can be purified by recrystallization or used directly in the next step. A typical yield is >90%.

Step B: Dehydration-Cyclization to Form the Oxolane Ring

  • Dissolve the crude ribitol from Step A in a 2 M aqueous solution of hydrogen chloride (HCl).

  • Heat the solution under reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure (2R,3S)-2-(hydroxymethyl)oxolan-3-ol.

Protocol 2: General Intramolecular O-Alkylation of an Epoxide[7]

This protocol outlines the formation of an oxolane ring via the cyclization of a precursor containing both a hydroxyl group and an epoxide.

  • Prepare a solution of the starting material (e.g., a γ,δ-epoxy alcohol) in a suitable aprotic solvent (e.g., anhydrous THF).

  • Add a base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude substituted oxolane by flash column chromatography.

References

Methodological & Application

Application Notes and Protocols: Reaction of 3-(4-Chlorobutyl)oxolane with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-(4-Chlorobutyl)oxolane with primary and secondary amines represents a classical yet versatile N-alkylation process for the synthesis of a diverse range of substituted amino-butyl-oxolane derivatives. This class of compounds holds significant potential in medicinal chemistry and drug development due to the presence of the biologically relevant oxolane (tetrahydrofuran) moiety and a flexible butylamine linker. The oxolane ring is a common scaffold in numerous natural products and pharmacologically active molecules. The secondary or tertiary amine functionality introduced through this reaction can be crucial for modulating physicochemical properties such as solubility, basicity, and receptor-binding interactions.

These application notes provide a comprehensive overview of the synthesis of N-substituted 3-(4-(oxolan-3-yl)butyl)amines, including a generalized experimental protocol, a table summarizing expected outcomes with various amines, and diagrams illustrating the reaction pathway and experimental workflow.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the chlorobutyl side chain of this compound, displacing the chloride leaving group. The resulting product is a secondary or tertiary amine, depending on whether a primary or secondary amine was used as the starting material.

It is important to note that the direct alkylation of primary amines can sometimes lead to the formation of mixtures of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation, an excess of the primary amine is typically employed. In the case of secondary amines, the reaction generally proceeds cleanly to the corresponding tertiary amine.

Quantitative Data Summary

The following table summarizes the expected products and representative, albeit hypothetical, yields for the reaction of this compound with various classes of amines under typical reaction conditions. Actual yields will vary depending on the specific amine, reaction conditions, and purification methods.

AmineProductAmine ClassExpected Yield Range (%)Notes
Ammonia4-(Oxolan-3-yl)butan-1-aminePrimary30-50A large excess of ammonia is required to minimize over-alkylation.
BenzylamineN-Benzyl-4-(oxolan-3-yl)butan-1-aminePrimary60-80A common primary amine for introducing a benzyl protecting group or for further functionalization.
AnilineN-Phenyl-4-(oxolan-3-yl)butan-1-aminePrimary (Aromatic)40-60Lower reactivity compared to aliphatic amines. May require more forcing conditions.
DiethylamineN,N-Diethyl-4-(oxolan-3-yl)butan-1-amineSecondary70-90Generally provides good yields of the tertiary amine product.
Piperidine3-(4-(Piperidin-1-yl)butyl)oxolaneSecondary (Cyclic)80-95Highly nucleophilic secondary amine, leading to high conversion.
Morpholine4-(4-(Oxolan-3-yl)butyl)morpholineSecondary (Cyclic)75-90Morpholine is a common building block in medicinal chemistry.

Experimental Protocols

General Protocol for the N-alkylation of Amines with this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), or Triethylamine (Et₃N))

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Drying agent (e.g., anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

  • Solvents for workup and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents:

    • For primary amines : Add the primary amine (2.0-3.0 eq) to the flask.

    • For secondary amines : Add the secondary amine (1.1-1.5 eq) to the flask.

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of the limiting reagent). Add an inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst (Optional): For less reactive amines or to accelerate the reaction, a catalytic amount of Sodium Iodide (0.1 eq) can be added (Finkelstein reaction conditions).

  • Reaction: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent (e.g., Dichloromethane or Ethyl acetate) and wash with water or brine to remove any remaining salts and excess amine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl acetate in Hexanes or Dichloromethane/Methanol) to obtain the pure N-substituted 3-(4-(oxolan-3-yl)butyl)amine.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction_Pathway Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 3_chlorobutyl_oxolane This compound secondary_amine_product N-Substituted-4-(oxolan-3-yl)butan-1-amine 3_chlorobutyl_oxolane->secondary_amine_product + R-NH2 (Nucleophilic Attack) primary_amine Primary Amine (R-NH2) Solvent Solvent Base Base Heat Heat

Caption: SN2 reaction of this compound with a primary amine.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Combine Reactants: This compound Amine Solvent Base Start->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A generalized workflow for the synthesis and purification.

Safety Precautions

  • This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving heating should be conducted with appropriate caution and temperature control.

Application Notes and Protocols for 3-(4-Chlorobutyl)oxolane and Related Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-chlorobutyl)oxolane moiety, a substituted tetrahydrofuran ring, represents a versatile building block in medicinal chemistry. The oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, valued for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The introduction of a 4-chlorobutyl side chain at the 3-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets. Alkyl halides, in general, are crucial electrophilic reagents for forming carbon-heteroatom and carbon-carbon bonds in drug discovery.[1]

This document provides an overview of the potential applications of this compound and related structures, with a detailed focus on the analogous 4-chlorobutyl moiety in the context of the approved antidepressant, Vilazodone.

Application in Drug Discovery: The Case of Vilazodone

While specific applications of this compound are not extensively documented in publicly available literature, the utility of the 4-chlorobutyl group attached to a heterocyclic core is well-exemplified by the synthesis of Vilazodone. Vilazodone is a serotonin partial agonist and reuptake inhibitor (SPARI) used for the treatment of major depressive disorder.[2] A key intermediate in its synthesis is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . This intermediate showcases the strategic use of a chlorobutyl chain to facilitate the coupling of a heterocyclic core with another molecular fragment, a common strategy in drug development.

The mechanism of action of Vilazodone involves the inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[2][3] This dual action is believed to contribute to its efficacy as an antidepressant.[2]

Quantitative Biological Data for Vilazodone

The following table summarizes the in vitro binding affinities of Vilazodone for its primary targets.

CompoundTargetAssay TypeIC50 (nM)Reference
VilazodoneSerotonin Transporter (SERT)Radioligand Binding0.2[4]
Vilazodone5-HT1A ReceptorRadioligand Binding0.5[4]

Experimental Protocols

I. Synthesis of 3-Substituted Tetrahydrofurans (General Approach)

The synthesis of 3-substituted tetrahydrofurans can be achieved through various synthetic routes. One common strategy involves the cyclization of a precursor containing the required carbon skeleton and a suitable leaving group.

Protocol: Synthesis of a 3-Aryl Tetrahydrofuran via Redox-Relay Heck Reaction

This protocol is a general method for the synthesis of 3-aryl tetrahydrofurans from cis-butene-1,4-diol, which could be adapted for the introduction of other substituents.

Materials:

  • cis-Butene-1,4-diol

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., phosphine ligand)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

  • Reducing agent (e.g., NaBH4)

Procedure:

  • To a solution of cis-butene-1,4-diol and the aryl halide in the chosen solvent, add the palladium catalyst, ligand, and base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclic hemiacetal.

  • Dissolve the crude hemiacetal in a suitable solvent (e.g., methanol) and cool in an ice bath.

  • Add the reducing agent portion-wise and stir the reaction until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield the 3-aryl tetrahydrofuran.

  • Purify the product by column chromatography.

II. Synthesis of Vilazodone Intermediate: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

The following is a representative protocol for the synthesis of the key Vilazodone intermediate.

Protocol: Fischer Indole Synthesis Approach [5]

Materials:

  • 4-Cyanoaniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • 6-Chlorohexanal

  • Solvent (e.g., ethanol, water)

Procedure:

  • Diazotization: Dissolve 4-cyanoaniline in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Fischer Indole Cyclization: To the cold diazonium salt solution, add 6-chlorohexanal. Heat the mixture to promote the cyclization reaction. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

III. Biological Assay: Serotonin Receptor (5-HT2A) Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to the 5-HT2A receptor, a common assay in the development of CNS-active drugs.[6]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Test compound (e.g., Vilazodone or a novel this compound derivative)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the incubation buffer, the cell membranes, and the test compound at various concentrations.

  • Radioligand Addition: Add the radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecule cluster_testing Biological Evaluation start Heterocyclic Core (e.g., Oxolane or Indole) intermediate Introduction of 4-Chlorobutyl Chain start->intermediate Alkylation/ Acylation final_compound Final Bioactive Compound intermediate->final_compound Coupling Reaction in_vitro In Vitro Assays (e.g., Receptor Binding) final_compound->in_vitro Testing data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis

Caption: General workflow for the synthesis and evaluation of bioactive molecules.

signaling_pathway cluster_vilazodone_moa Vilazodone Mechanism of Action vilazodone Vilazodone sert Serotonin Transporter (SERT) vilazodone->sert ht1a 5-HT1A Receptor vilazodone->ht1a serotonin_reuptake Inhibition of Serotonin Reuptake sert->serotonin_reuptake receptor_agonism Partial Agonism ht1a->receptor_agonism synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin neuronal_activity Modulation of Neuronal Activity receptor_agonism->neuronal_activity antidepressant_effect Antidepressant Effect synaptic_serotonin->antidepressant_effect neuronal_activity->antidepressant_effect

Caption: Simplified signaling pathway for Vilazodone's dual mechanism of action.

References

Application Notes and Protocols for the Synthesis of Vilazodone via 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the antidepressant drug Vilazodone, with a specific focus on the pivotal intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. While the initial query referred to "3-(4-Chlorobutyl)oxolane," the scientific literature consistently identifies 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (also known as 3-(4-chlorobutyl)-5-cyanoindole) as the key building block for the final assembly of Vilazodone. This document details various synthetic strategies for this intermediate and its subsequent conversion to Vilazodone, presenting quantitative data in structured tables and offering detailed experimental protocols.

Synthetic Strategies for Vilazodone

The synthesis of Vilazodone from 3-(4-chlorobutyl)-1H-indole-5-carbonitrile primarily involves a nucleophilic substitution reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide. Several methods for the preparation of the key indole intermediate have been reported, aiming to improve yield, reduce costs, and enhance safety and environmental profiles.

A common approach involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone.[1][2] Alternative routes have been developed to circumvent the use of harsh Lewis acids in the acylation step.[3] One such method utilizes the reaction of 5-cyanoindole with 1-bromo-4-chloro-2-butene, followed by the reduction of the double bond.[4] Another innovative approach involves a Fischer indole synthesis from 4-cyanoaniline and 6-chlorohexanal.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for the preparation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and its subsequent conversion to Vilazodone.

Table 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Starting Material(s)Key Reagents/CatalystsSolventReaction ConditionsYield (%)Reference
3-(4-chlorobutyryl)-1H-indole-5-cyanoPotassium borohydride, Aluminum trichlorideTetrahydrofuran0-10 °C95.05[6]
3-(4-chlorobutyryl)-1H-indole-5-cyanoPotassium borohydride, Ferric chlorideTetrahydrofuran0-10 °C92.04[6]
3-(4-chlorobutyryl)-1H-indole-5-cyanoPotassium borohydride, Zinc chlorideTetrahydrofuran0-10 °C93.12[6]
5-cyanoindole, 1-bromo-4-chloro-2-buteneZinc powderTetrahydrofuran15 °C, 7 hoursNot specified[4]
3-(4-chlorobut-2-en-1-yl)-5-cyanoindole5% Palladium on charcoalTetrahydrofuranNot specifiedNot specified[4]

Table 2: Synthesis of Vilazodone from 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

ReactantsBase/CatalystSolventReaction ConditionsYield (%)Reference
3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(piperazin-1-yl)benzofuran-2-carboxamideEt3N/K2CO3Not specifiedNot specified65[5]
3-(4-chlorobutyl)-5-cyanoindole, 5-(piperazin-1-yl)benzofuran-2-carboxamideSodium acetateDMAC90 °C, 18 hoursNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Reduction of a Ketone Intermediate[6]

This protocol describes the reduction of 3-(4-chlorobutyryl)-1H-indole-5-cyano using potassium borohydride and a Lewis acid catalyst.

Materials:

  • 3-(4-chlorobutyryl)-1H-indole-5-cyano (4.92g, 0.02 mol)

  • Tetrahydrofuran (60 ml)

  • Aluminum trichloride (5.32g, 0.04 mol)

  • Potassium borohydride (2.16g, 0.04 mol)

  • Dichloromethane

  • Water

  • Saturated brine

  • Acetone

  • 100 ml three-necked flask

  • Ice bath

  • Stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Add 3-(4-chlorobutyryl)-1H-indole-5-cyano (4.92g) to a 100 ml three-necked flask.

  • Add 60 ml of tetrahydrofuran and stir until the starting material is fully dissolved.

  • Cool the flask in an ice bath to maintain a temperature of 0-10 °C.

  • Slowly add aluminum trichloride (5.32g).

  • After the addition of aluminum trichloride is complete, slowly add potassium borohydride (2.16g) while ensuring the temperature remains between 0-10 °C.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, quench the reaction by slowly adding water to the flask, maintaining the temperature at 0-10 °C.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water and saturated brine.

  • Concentrate the organic phase in vacuo to dryness.

  • Recrystallize the crude product from acetone to obtain 4.42 g of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Yield: 95.05%).

Protocol 2: Synthesis of Vilazodone via Nucleophilic Substitution[3]

This protocol details the coupling of 3-(4-chlorobutyl)-5-cyanoindole with 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Materials:

  • 3-(4-chlorobutyl)-5-cyanoindole (36.10g, 155 mmol)

  • 5-(piperazin-1-yl)benzofuran-2-carboxamide (36.00g, 147 mmol)

  • Sodium acetate (25.50g, 310 mmol)

  • N,N-Dimethylacetamide (DMAC) (500 ml)

  • Water (1 L)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 1 L single port bottle

  • Stirrer

  • Heating mantle

Procedure:

  • In a 1 L single port bottle, add 3-(4-chlorobutyl)-5-cyanoindole (36.10g), 5-(piperazin-1-yl)benzofuran-2-carboxamide (36.00g), and sodium acetate (25.50g).

  • Add 500 ml of DMAC and stir the mixture.

  • Heat the reaction mixture to 90 °C (external temperature) and maintain for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add 1 L of water to the mixture.

  • Extract the product with ethyl acetate (3 x 400 ml).

  • Combine the organic layers and wash with water (2 x 300 ml) and then with saturated sodium chloride solution (200 ml).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to obtain the crude Vilazodone as a yellow solid. Further purification may be required.

Visualizations

The following diagrams illustrate the key synthetic pathways described.

vilazodone_synthesis_pathway_1 5-cyanoindole 5-cyanoindole ketone_intermediate 3-(4-chlorobutyryl)-1H- indole-5-carbonitrile 5-cyanoindole->ketone_intermediate Friedel-Crafts Acylation 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->ketone_intermediate chlorobutyl_indole 3-(4-chlorobutyl)-1H- indole-5-carbonitrile ketone_intermediate->chlorobutyl_indole Reduction reducing_agent Reduction (e.g., KBH4, AlCl3) reducing_agent->chlorobutyl_indole vilazodone Vilazodone chlorobutyl_indole->vilazodone Nucleophilic Substitution piperazinyl_benzofuran 5-(piperazin-1-yl)benzofuran- 2-carboxamide piperazinyl_benzofuran->vilazodone

Caption: Friedel-Crafts acylation route to Vilazodone.

vilazodone_synthesis_pathway_2 5-cyanoindole 5-cyanoindole alkene_intermediate 3-(4-chlorobut-2-en-1-yl)- 5-cyanoindole 5-cyanoindole->alkene_intermediate Alkylation bromo_chloro_butene 1-bromo-4-chloro- 2-butene bromo_chloro_butene->alkene_intermediate chlorobutyl_indole 3-(4-chlorobutyl)-1H- indole-5-carbonitrile alkene_intermediate->chlorobutyl_indole Hydrogenation reduction Reduction (e.g., Pd/C, H2) reduction->chlorobutyl_indole vilazodone Vilazodone chlorobutyl_indole->vilazodone Nucleophilic Substitution piperazinyl_benzofuran 5-(piperazin-1-yl)benzofuran- 2-carboxamide piperazinyl_benzofuran->vilazodone

Caption: Alternative alkylation-reduction route to Vilazodone.

experimental_workflow_protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve 3-(4-chlorobutyryl)-1H-indole-5-cyano in THF cool Cool to 0-10 °C dissolve->cool add_alcl3 Slowly add AlCl3 cool->add_alcl3 add_kbh4 Slowly add KBH4 add_alcl3->add_kbh4 monitor Monitor by TLC add_kbh4->monitor quench Quench with water monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layer extract->wash concentrate Concentrate in vacuo wash->concentrate recrystallize Recrystallize from acetone concentrate->recrystallize

Caption: Workflow for the synthesis of the key intermediate.

References

Application Notes and Protocols: Fischer Indole Cyclization of 3-(4-Chlorobutyl)oxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and widely utilized method for the synthesis of indole rings, a core scaffold in numerous pharmaceuticals and biologically active compounds. This reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. These application notes provide a detailed protocol for the Fischer indole cyclization using a novel substrate, 3-(4-Chlorobutyl)oxolane, to generate a unique tetracyclic indole derivative. This class of compounds holds potential for exploration in drug discovery programs targeting various therapeutic areas.

The described protocol outlines the reaction of phenylhydrazine with this compound to form the corresponding phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization to yield the target indole. The methodology is designed to be a representative procedure that can be adapted and optimized for various substituted phenylhydrazines and related oxolane derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5,6,7-Hexahydro-1H-furo[3,2-e]pyrido[4,3-b]indole

This protocol details the one-pot synthesis of the tetracyclic indole derivative from this compound and phenylhydrazine hydrochloride.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).

  • Add absolute ethanol (50 mL) to the flask and stir the mixture to dissolve the solids.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3,4,5,6,7-Hexahydro-1H-furo[3,2-e]pyrido[4,3-b]indole.

Data Presentation

The following table summarizes hypothetical quantitative data for the Fischer indole cyclization of this compound derivatives with various substituted phenylhydrazines. This data is representative of typical outcomes for this type of reaction and can be used as a baseline for experimental design and optimization.

EntryPhenylhydrazine SubstituentCatalystReaction Time (h)Yield (%)Purity (%)
1HH₂SO₄575>98
24-MeOH₂SO₄4.582>99
34-ClH₂SO₄668>97
44-NO₂H₂SO₄845>95
5HPPA478>98
64-MeOPPA3.585>99

PPA: Polyphosphoric acid

Visualizations

Fischer Indole Cyclization Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of the tetracyclic indole derivative.

Fischer_Indole_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification Reactants This compound + Phenylhydrazine HCl Solvent Ethanol Catalyst H₂SO₄ Reflux Reflux (4-6 h) Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the synthesis.

Mechanism of the Fischer Indole Cyclization

This diagram outlines the proposed mechanistic pathway for the acid-catalyzed Fischer indole cyclization of the phenylhydrazone derived from this compound.

Fischer_Indole_Mechanism Start Phenylhydrazone Enehydrazine Enehydrazine Tautomer Start->Enehydrazine Tautomerization Protonation Protonated Enehydrazine Enehydrazine->Protonation H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Protonation->Sigmatropic Diamine Diamine Intermediate Sigmatropic->Diamine Rearomatization Rearomatization Diamine->Rearomatization Cyclization Intramolecular Cyclization Rearomatization->Cyclization Ammonia_Loss Loss of Ammonia Cyclization->Ammonia_Loss -NH₃ Product Indole Product Ammonia_Loss->Product

Caption: Proposed reaction mechanism.

Application Notes & Protocols for the Quantification of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Chlorobutyl)oxolane in pharmaceutical matrices. The protocols described are based on established principles of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS), offering robust and sensitive quantification.

Introduction

This compound is a substituted cyclic ether that may arise as an intermediate, impurity, or degradation product in pharmaceutical manufacturing.[1] Accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of drug substances and products, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4] Due to its chemical structure, which includes a cyclic ether and an alkyl halide, this compound is amenable to analysis by both GC-MS and HPLC-MS. The selection of the appropriate technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Ethers are generally polar molecules, and the presence of the alkyl chloride may impart sufficient volatility for GC analysis.[5][6][7] Alkyl halides can be analyzed by GC-MS, which is a common technique for potential genotoxic impurities.[8][9][10]

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound and related structures is presented in Table 1. These properties inform the selection of analytical techniques and the development of methods. For instance, the predicted boiling point of a similar compound, 3-(4-Chlorobutyl)indole-5-carbonitrile, is 448.1°C, suggesting that GC analysis of this compound should be feasible.[11] The compound's polarity, a characteristic of ethers, makes it suitable for reversed-phase HPLC.[5] As the molecule lacks a significant UV chromophore, mass spectrometric detection is the most appropriate choice for both GC and HPLC.[12][13][14][15][16]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationReference
Molecular FormulaC₈H₁₅ClON/A
Molecular Weight162.66 g/mol N/A
Boiling PointPredicted to be in the range of 150-250°C[17]
PolarityModerately polar[5]
UV AbsorbanceExpected to be low due to the absence of a strong chromophore[12][13]

Analytical Methods

Two primary methods are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds.[9][18]

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the drug substance or product.

  • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Vortex for 2 minutes to ensure complete dissolution.

  • If necessary, centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Transfer the supernatant to a GC vial for analysis.

b. Instrumentation and Conditions:

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial: 60°C (hold for 2 min) Ramp: 15°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z (To be determined from a full scan of a standard)
Qualifier Ionsm/z (To be determined from a full scan of a standard)

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[19][2][4][20]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to GC Vial centrifuge->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[14][15]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the drug substance or product.

  • Dissolve the sample in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

Table 3: HPLC-MS Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 5% B 1-8 min: 5-95% B 8-10 min: 95% B 10.1-12 min: 5% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion[M+H]⁺
Qualifier IonsTo be determined from a full scan of a standard

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision.[19][2][4][20]

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate filter Filter sonicate->filter transfer Transfer to HPLC Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed analytical methods. These values are typical for trace-level impurity analysis in the pharmaceutical industry and should be confirmed during method validation.[21][22]

Table 4: Summary of Quantitative Data

ParameterGC-MSHPLC-MS
Retention Time (min) Analyte-specific, to be determinedAnalyte-specific, to be determined
Linearity (r²) ≥ 0.995≥ 0.995
Range 1 - 25 ppm1 - 25 ppm
Limit of Detection (LOD) ~0.5 ppm~0.5 ppm
Limit of Quantification (LOQ) ~1.5 ppm~1.5 ppm
Accuracy (% Recovery) 80 - 120%80 - 120%
Precision (% RSD) ≤ 15% at LOQ≤ 15% at LOQ

Conclusion

The GC-MS and HPLC-MS methods detailed in these application notes provide robust and sensitive approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the sample matrix and the availability of instrumentation. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results.[23][24][25] These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-chlorobutyl)oxolane as a versatile building block in the synthesis of novel heterocyclic compounds, particularly focusing on the construction of spiro-heterocyclic systems. The protocols outlined below are based on established principles of organic synthesis and provide a framework for the rational design and execution of synthetic routes towards valuable scaffolds for drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyl chloride and a stable oxolane (tetrahydrofuran) ring. This unique structural arrangement makes it an ideal precursor for the synthesis of spiro-heterocycles where a nitrogen-containing ring is fused at the 3-position of the oxolane moiety. The resulting 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold found in a variety of biologically active molecules, including muscarinic receptor agonists.

Key Applications

The primary application of this compound in heterocyclic synthesis is the preparation of 1-oxa-8-azaspiro[4.5]decane derivatives. This is typically achieved through a two-step, one-pot reaction involving:

  • N-Alkylation: A primary amine undergoes a nucleophilic substitution reaction with the alkyl chloride of this compound.

  • Intramolecular Cyclization: The resulting secondary amine undergoes an intramolecular nucleophilic attack on the carbon atom of the oxolane ring, leading to the formation of the spiro-piperidine ring.

This synthetic strategy allows for the introduction of diverse substituents on the nitrogen atom of the resulting spiro-heterocycle, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decane

This protocol describes a representative procedure for the synthesis of a simple 1-oxa-8-azaspiro[4.5]decane derivative using methylamine.

Materials:

  • This compound

  • Methylamine (40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile or DMF (10 mL per mmol of the chloride).

  • Addition of Reagents: Add potassium carbonate (2.5 eq) to the solution. To this suspension, add methylamine (40% aqueous solution, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-methyl-1-oxa-8-azaspiro[4.5]decane.

Expected Yield: 60-80%

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
8-Methyl-1-oxa-8-azaspiro[4.5]decaneC₉H₁₇NO155.2460-80Colorless oil
8-Benzyl-1-oxa-8-azaspiro[4.5]decaneC₁₅H₂₁NO231.3355-75Pale yellow oil

Reaction Pathway and Workflow

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives from this compound proceeds through a clear and logical sequence of reactions. The following diagrams illustrate the general signaling pathway and the experimental workflow.

G General Reaction Pathway A This compound C N-Alkylated Intermediate A->C N-Alkylation (SN2) B Primary Amine (R-NH2) B->C D 1-Oxa-8-azaspiro[4.5]decane Derivative C->D Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives.

G Experimental Workflow Start Start Setup Reaction Setup (Dissolve starting material and base) Start->Setup AddAmine Add Primary Amine Setup->AddAmine React Heat and Stir (Monitor by TLC) AddAmine->React Workup Aqueous Work-up (Filter, Concentrate, Extract) React->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

This compound serves as a valuable and versatile starting material for the efficient synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives. The straightforward reaction sequence, involving N-alkylation followed by intramolecular cyclization, provides a reliable method for accessing these important heterocyclic scaffolds. The ability to readily introduce a wide range of substituents on the nitrogen atom makes this methodology particularly attractive for the generation of compound libraries for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this synthetic strategy.

Application Notes and Protocols for 3-(4-Chlorobutyl)oxolane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of the application of 3-(4-Chlorobutyl)oxolane in polymer chemistry. The following application notes and protocols are hypothetical and constructed based on established principles of polymer chemistry, particularly the well-documented cationic ring-opening polymerization (CROP) of analogous cyclic ethers such as tetrahydrofuran (THF), also known as oxolane. The chlorobutyl functional group is presumed to remain intact during polymerization, offering a reactive site for post-polymerization modification.

Introduction

This compound is a substituted cyclic ether that holds potential as a monomer for the synthesis of functional polyethers. The oxolane ring is susceptible to cationic ring-opening polymerization (CROP), which would yield a polyether backbone. The pendant 4-chlorobutyl group would introduce a reactive chlorine atom at regular intervals along the polymer chain. This functionality opens up possibilities for post-polymerization modification, allowing for the introduction of various chemical moieties and the tailoring of polymer properties for specific applications, including in the biomedical and pharmaceutical fields.

Potential applications for a polymer derived from this compound, tentatively named poly(this compound), could include:

  • Drug Delivery: The polymer could be functionalized with targeting ligands or have drugs covalently attached to the chlorobutyl side chains for controlled release applications.

  • Biomaterial Coatings: The reactive side chains could be used to graft the polymer onto surfaces to improve biocompatibility or introduce specific functionalities.

  • Crosslinked Networks: The chlorobutyl groups can act as sites for crosslinking, leading to the formation of gels or thermoset materials.

Hypothetical Cationic Ring-Opening Polymerization (CROP)

The most probable method for polymerizing this compound is through cationic ring-opening polymerization. This process is typically initiated by strong acids or electrophilic reagents.

Reaction Scheme:

G Monomer This compound Active_Center Oxonium Ion Active Center Monomer->Active_Center Initiator Initiator (e.g., BF3·OEt2) Initiator->Monomer Initiation Propagation Propagation Active_Center->Propagation Addition of Monomer Propagation->Active_Center Polymer Poly(this compound) Propagation->Polymer

Caption: Proposed CROP of this compound.

Hypothetical Experimental Protocol for CROP

This protocol is adapted from established procedures for the CROP of tetrahydrofuran.

Materials:

  • This compound (monomer, freshly distilled and dried)

  • Dichloromethane (DCM, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, initiator, freshly distilled)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere, add freshly distilled this compound (e.g., 5 g) to a flame-dried Schlenk flask. Add anhydrous dichloromethane (e.g., 20 mL) to achieve the desired monomer concentration.

  • Initiation: Cool the monomer solution to 0 °C in an ice bath. While stirring, add a calculated amount of boron trifluoride diethyl etherate initiator (e.g., 0.1 mol% relative to the monomer) dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, or after a set time (e.g., 24 hours), terminate the polymerization by adding an excess of cold methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI). Use ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.

Hypothetical Quantitative Data

The following table presents hypothetical data for the CROP of this compound, based on typical results observed for the polymerization of substituted tetrahydrofurans.

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1100:10248513800125001.4
2200:10248025900230001.5
3100:125129014600130001.6

Note: Theoretical Mₙ is calculated as ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion. Deviations between theoretical and experimental Mₙ are common in CROP due to side reactions.

Post-Polymerization Modification

The pendant chlorobutyl groups on poly(this compound) provide a versatile handle for further chemical transformations. A common reaction would be nucleophilic substitution of the chlorine atom.

Hypothetical Protocol for Azidation

This protocol describes the conversion of the chlorobutyl side chains to azidobutyl side chains, which can then be used in "click" chemistry reactions.

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • Dissolution: Dissolve poly(this compound) (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under an inert atmosphere.

  • Reaction: Add an excess of sodium azide (e.g., 5 equivalents per chlorobutyl group). Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a set time (e.g., 48 hours).

  • Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of water.

  • Purification: Collect the polymer by filtration, wash it extensively with water to remove residual salts, and then with a small amount of methanol. Dry the polymer under vacuum.

  • Characterization: Confirm the successful substitution by Fourier-transform infrared (FTIR) spectroscopy (appearance of an azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Workflow for Post-Polymerization Modification:

G Start_Polymer Poly(this compound) Reaction Reaction with Nucleophile (e.g., NaN3 in DMF) Start_Polymer->Reaction Modified_Polymer Functionalized Polymer (e.g., Poly(3-(4-azidobutyl)oxolane)) Reaction->Modified_Polymer Purification Precipitation and Washing Modified_Polymer->Purification Characterization FTIR, NMR Analysis Purification->Characterization

Caption: Post-polymerization modification workflow.

Conclusion

While direct experimental evidence for the polymerization of this compound is not currently available in the public domain, its structural similarity to other polymerizable cyclic ethers strongly suggests its potential as a monomer for creating functional polyethers. The protocols and data presented here are intended to provide a foundational framework for researchers interested in exploring the synthesis and applications of this and similar functionalized polymers. The ability to introduce a reactive chlorobutyl side chain via ring-opening polymerization could be a valuable tool for the development of new materials with tailored properties for a variety of applications, particularly in the fields of drug delivery and biomaterials. Further experimental investigation is required to validate these hypothetical pathways and fully elucidate the potential of this monomer.

Application Notes and Protocols for Reactions Involving 3-(4-Chlorobutyl)oxolane Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate structurally related to 3-(4-Chlorobutyl)oxolane. The primary application highlighted is its use as an alkylating agent in the synthesis of the antidepressant drug, Vilazodone.

Introduction

This compound and its analogs, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, are valuable intermediates in medicinal chemistry. The presence of a reactive chlorobutyl chain allows for the facile introduction of a four-carbon spacer through nucleophilic substitution reactions. This is particularly relevant in the design and synthesis of pharmacologically active molecules that require a specific linker length to interact with biological targets. One of the most significant applications of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is in the final key step of the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

The precursor to the title compound for alkylation reactions is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. A common and effective method for its synthesis is the reduction of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

Experimental Protocol: Reduction of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile

This protocol describes the selective reduction of the keto group of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile to a methylene group.

Materials:

  • 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile

  • Potassium borohydride (KBH₄)

  • Lewis Acid (e.g., Aluminum trichloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂))

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Saturated brine solution

  • Acetone

  • Ice bath

  • Three-necked flask equipped with a magnetic stirrer and a dropping funnel

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 100 mL three-necked flask, dissolve 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (e.g., 4.92 g, 0.02 mol) in 60 mL of anhydrous tetrahydrofuran (THF) and stir until fully dissolved.

  • Cool the flask in an ice bath to maintain a temperature of 0-10 °C.

  • Slowly add the Lewis acid (e.g., Aluminum trichloride, 5.32 g, 0.04 mol) to the solution while maintaining the temperature between 0-10 °C.[1]

  • After the addition of the Lewis acid, slowly add potassium borohydride (2.16 g, 0.04 mol) portion-wise, ensuring the reaction temperature remains between 0-10 °C.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water to the flask while maintaining the temperature at 0-10 °C.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from acetone to yield pure 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Summary of Reduction Reaction Data
Lewis Acid CatalystSubstrate (mol)Lewis Acid (mol)Reducing Agent (mol)SolventTemperature (°C)Yield (%)Purity (%)
AlCl₃0.020.040.04 (KBH₄)THF0-1095.05-
FeCl₃0.020.040.04 (KBH₄)THF0-1092.04-
ZnCl₂0.020.040.04 (KBH₄)THF0-1093.12-

Data sourced from patent literature describing similar procedures.[1]

Application in the Synthesis of Vilazodone: Alkylation of 5-(piperazin-1-yl)benzofuran-2-carboxamide

The 4-chlorobutyl group of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile serves as an electrophile in a nucleophilic substitution reaction with the secondary amine of the piperazine moiety of 5-(piperazin-1-yl)benzofuran-2-carboxamide to form Vilazodone.

Experimental Protocol: Synthesis of Vilazodone

Materials:

  • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • 5-(piperazin-1-yl)benzofuran-2-carboxamide

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 5-(piperazin-1-yl)benzofuran-2-carboxamide (e.g., 0.5 g, 2.04 mmol) in N,N-dimethylformamide (DMF) (10 mL), add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (0.52 g, 2.24 mmol), triethylamine (0.41 g, 4.08 mmol), and potassium carbonate (0.56 g, 4.08 mmol).[2][3]

  • Heat the reaction mixture to reflux for 48 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add 10 mL of water.

  • Adjust the pH to 9.0 with sodium carbonate.[3]

  • Extract the product with ethyl acetate (3 x 30 mL).[3]

  • Combine the organic layers and wash with water (10 mL) and then with saturated sodium chloride solution (10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol 9:1) to yield Vilazodone.[3]

Summary of Vilazodone Synthesis Data
Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
3-(4-chlorobutyl)-1H-indole-5-carbonitrile5-(piperazin-1-yl)benzofuran-2-carboxamideEt₃N / K₂CO₃DMF4861

Data is based on a representative procedure from the literature.[3]

Experimental Workflow and Diagrams

The synthesis of Vilazodone utilizing the 3-(4-chlorobutyl) indole intermediate can be visualized as a multi-step process.

Vilazodone_Synthesis_Workflow A 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile B Reduction (KBH₄, Lewis Acid) A->B C 3-(4-chlorobutyl)-1H-indole-5-carbonitrile B->C E Alkylation (Et₃N, K₂CO₃) C->E D 5-(piperazin-1-yl)benzofuran-2-carboxamide D->E F Vilazodone E->F

Caption: Synthetic workflow for Vilazodone.

The logical relationship for the key alkylation step is a standard nucleophilic substitution.

Alkylation_Mechanism cluster_reactants Reactants cluster_product Product Indole 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Reaction Nucleophilic Substitution Piperazine 5-(piperazin-1-yl)benzofuran-2-carboxamide Vilazodone Vilazodone Reaction->Vilazodone

Caption: Nucleophilic substitution reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorobutyl)oxolane. The information is structured to address specific challenges that may be encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, based on a plausible multi-step synthetic route involving protection of 3-hydroxyoxolane, Friedel-Crafts acylation, deprotection, and ketone reduction.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in the protection step of 3-hydroxyoxolane 1. Incomplete reaction due to insufficient reagent. 2. Degradation of starting material. 3. Ineffective protecting group strategy.1. Use a slight excess of the protecting agent and base. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Consider alternative protecting groups such as tert-butyldimethylsilyl (TBDMS) for stability.
Low yield during Friedel-Crafts acylation 1. Deactivation of the Lewis acid catalyst by moisture. 2. Poor reactivity of the protected oxolane substrate. 3. Undesirable side reactions or polymerization.1. Use freshly opened or purified Lewis acid (e.g., AlCl₃) and ensure all glassware and solvents are rigorously dried. 2. Increase the reaction temperature or use a more reactive acylating agent. 3. Add the acylating agent slowly at a low temperature to control the reaction exotherm.
Incomplete deprotection of the silyl ether 1. Insufficient deprotection reagent. 2. Steric hindrance around the silyl ether. 3. Inappropriate deprotection conditions for the specific silyl group.1. Increase the equivalents of the deprotection reagent (e.g., TBAF or HF-pyridine). 2. Extend the reaction time or gently heat the reaction mixture.[1][2] 3. For bulky silyl groups, stronger fluoride sources or acidic conditions may be necessary.[3][4]
Formation of byproducts during ketone reduction 1. Reduction of the chloride to an alkane. 2. Incomplete reduction leading to a mixture of ketone and alcohol. 3. Reaction with the oxolane ring.1. Use a milder reducing agent such as sodium borohydride (NaBH₄), which is less likely to reduce alkyl halides.[5][6] 2. Monitor the reaction by TLC and ensure sufficient reducing agent is used. 3. Perform the reaction at a low temperature to minimize side reactions.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Thermal instability of the product. 3. Co-elution of starting materials or byproducts during chromatography.1. Utilize high-resolution chromatography techniques (e.g., HPLC or preparative TLC). 2. Purify at lower temperatures and consider vacuum distillation if the boiling point is suitable. 3. Adjust the solvent system for chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common approach involves a multi-step synthesis starting from 3-hydroxyoxolane. This typically includes:

  • Protection of the hydroxyl group (e.g., as a silyl ether).

  • Introduction of the 4-chlorobutanoyl group via a Friedel-Crafts acylation reaction.

  • Deprotection of the hydroxyl group.

  • Reduction of the resulting ketone to a methylene group.

Q2: How can I improve the yield of the Friedel-Crafts acylation step?

Optimizing the Friedel-Crafts acylation can be achieved by:

  • Strict Anhydrous Conditions: Moisture will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or BF₃·OEt₂ can be explored for better results.[7]

  • Temperature Control: Adding the acylating agent (4-chlorobutyryl chloride) at a low temperature (e.g., 0 °C) can minimize side reactions.[8]

Q3: What are the best practices for the reduction of the ketone in the presence of a chloro-substituent?

To selectively reduce the ketone without affecting the chloro group, consider the following:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for ketones and aldehydes and will not typically reduce an alkyl chloride.[5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) should be avoided as they can reduce the C-Cl bond.[9][10]

  • Reaction Conditions: Perform the reduction in a protic solvent like methanol or ethanol at a controlled temperature.

Q4: How can I monitor the progress of each reaction step effectively?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring reaction progress. Use an appropriate solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active.

Q5: What are the critical safety precautions to take during this synthesis?

  • Friedel-Crafts Acylation: This reaction is often exothermic and can release HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Handling of Reagents: Lewis acids are corrosive and moisture-sensitive. Reducing agents like NaBH₄ can release hydrogen gas upon contact with acid. Always handle these reagents with care according to their safety data sheets (SDS).

Experimental Protocols

(Based on a hypothetical, plausible synthetic route)

Step 1: Protection of 3-Hydroxyoxolane

  • To a solution of 3-hydroxyoxolane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(tert-butyldimethylsilyloxy)oxolane.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0 °C, slowly add 4-chlorobutyryl chloride (1.2 eq).

  • Stir the mixture for 15 minutes, then add a solution of 3-(tert-butyldimethylsilyloxy)oxolane (1.0 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

  • To a solution of the acylated product (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).[1]

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography.

Step 4: Reduction of the Ketone (Wolff-Kishner Reduction)

  • To a solution of the deprotected ketone (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to 180-200 °C and stir for 4 hours, allowing water to distill off.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by vacuum distillation or flash column chromatography to obtain this compound.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃DCM0 to rt665
2SnCl₄DCM0 to rt658
3BF₃·OEt₂DCM0 to rt845
4AlCl₃1,2-Dichloroethanert672

Table 2: Comparison of Ketone Reduction Methods

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ / AlCl₃THFrt455
2Clemmensen (Zn(Hg), HCl)Toluene/H₂O110868
3Wolff-Kishner (N₂H₄, KOH)Diethylene Glycol200485

Visualizations

Synthesis_Pathway A 3-Hydroxyoxolane B 3-(TBDMS-oxy)oxolane A->B TBDMSCl, Imidazole C 1-(3-(TBDMS-oxy)oxolan-2-yl)- 4-chlorobutan-1-one B->C 4-Chlorobutyryl chloride, AlCl3 D 1-(3-Hydroxyoxolan-2-yl)- 4-chlorobutan-1-one C->D TBAF E This compound D->E N2H4, KOH, heat

Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Reaction Yield check_step Identify Problematic Step via TLC/NMR start->check_step is_acylation Friedel-Crafts Acylation? check_step->is_acylation is_reduction Ketone Reduction? check_step->is_reduction no is_acylation->is_reduction no acylation_sol Troubleshoot Acylation: - Check anhydrous conditions - Verify Lewis acid activity - Optimize temperature is_acylation->acylation_sol yes reduction_sol Troubleshoot Reduction: - Use milder reducing agent (NaBH4) - Check reagent stoichiometry - Ensure complete reaction is_reduction->reduction_sol yes other_step Analyze other steps for incomplete conversion or side products is_reduction->other_step no

A logical workflow for troubleshooting low reaction yields.

Parameter_Relationships Yield Reaction Yield Purity Product Purity Temp Temperature Temp->Yield Temp->Purity can decrease if too high Time Reaction Time Time->Yield Reagent_Conc Reagent Concentration Reagent_Conc->Yield Reagent_Conc->Purity excess can lead to byproducts Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Solvent Solvent Choice Solvent->Yield Solvent->Purity

Key parameter relationships influencing reaction outcome.

References

Technical Support Center: Purification of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(4-Chlorobutyl)oxolane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as the precursor alcohol or Grignard reagent.

  • Acidic impurities: Excess acid catalysts like hydrochloric acid or sulfuric acid used in the reaction.[1][2]

  • Water: Can be present from the reaction workup or atmospheric moisture. Grignard reagents, if used, are particularly sensitive to water.[3][4][5]

  • Side-products: Biphenyl can be a significant side-product if a phenyl Grignard reagent is used.[6][7] Other potential side-products include elimination products (alkenes) or dimers.

  • Polysubstituted products: If free-radical halogenation is the synthetic route, di- and poly-substituted haloalkanes can be formed.[8][9]

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow involves a series of extraction and distillation steps. The crude product is first washed to remove acidic impurities and water-soluble byproducts. It is then dried to remove residual water before the final purification by distillation or chromatography.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): Ideal for volatile compounds to determine the percentage of the desired product and identify volatile impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis to determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Issue 1: The final product is acidic.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete removal of acid catalyst (e.g., HCl, H₂SO₄).[1][2]Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a separatory funnel.The acidic impurities will react with the basic solution and be removed in the aqueous layer. Cessation of effervescence (CO₂ evolution) indicates neutralization.
Hydrolysis of the chlorobutyl group.Minimize contact time with aqueous basic solutions, especially at elevated temperatures.Reduced formation of the corresponding alcohol impurity.
Issue 2: The presence of a significant amount of a high-boiling point impurity.
Possible Cause Troubleshooting Step Expected Outcome
Formation of biphenyl from a Grignard reaction.[6]Perform trituration with a solvent in which biphenyl is soluble but the desired product is not (e.g., petroleum ether).[6]The biphenyl impurity will be dissolved and removed, leaving the purified product.
Dimerization or polymerization of starting materials or product.Optimize reaction conditions (e.g., temperature, concentration) to minimize side reactions.A higher yield of the desired monomeric product.
Inefficient distillation.Use fractional distillation for compounds with close boiling points.[8][11] Ensure the distillation column has sufficient theoretical plates.Improved separation of the desired product from high-boiling point impurities.
Issue 3: The presence of water in the final product.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete drying of the organic layer.Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) for a sufficient amount of time before distillation.[1]The drying agent will absorb the residual water, resulting in a dry final product.
Use of wet solvents or glassware.Ensure all solvents are anhydrous and glassware is thoroughly dried before use, especially when working with water-sensitive reagents like Grignard reagents.[3]Prevention of water contamination from the start of the experiment.

Experimental Protocols

Protocol 1: General Purification by Extraction and Distillation
  • Acid Removal: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.[1][2] Release the pressure frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step until no more gas evolves.

  • Aqueous Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining inorganic salts. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous sodium sulfate.[1] Swirl the flask and let it stand for at least 30 minutes. The solution should be clear, not cloudy.

  • Filtration: Filter the solution to remove the drying agent.

  • Distillation: Set up a distillation apparatus. For higher purity, a fractional distillation column is recommended.[8] Collect the fraction that boils at the expected boiling point of this compound.

Protocol 2: Purification by Column Chromatography

For less volatile impurities or when distillation is not effective, column chromatography can be employed.[10][12]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[12]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[12]

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary. Collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅ClO
Molecular Weight162.66 g/mol
Boiling Point(Not available in search results)
Density(Not available in search results)
Refractive Index(Not available in search results)

Table 2: Example TLC Analysis of Purification Fractions

Fraction #Mobile Phase (Hexane:Ethyl Acetate)Rf Value of ProductRf Value of Impurity
3-595:50.4-
6-895:50.40.2
9-1290:10-0.2

Visualizations

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification Crude Product Crude Product Wash with NaHCO3 Wash with NaHCO3 Crude Product->Wash with NaHCO3 Remove Acid Wash with Water Wash with Water Wash with NaHCO3->Wash with Water Remove Salts Drying (Na2SO4) Drying (Na2SO4) Wash with Water->Drying (Na2SO4) Remove Water Distillation Distillation Drying (Na2SO4)->Distillation Volatile Product Column Chromatography Column Chromatography Drying (Na2SO4)->Column Chromatography Non-Volatile Impurities Pure Product Pure Product Distillation->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Start Impure Product Impure Product Start->Impure Product Acidic? Acidic? Impure Product->Acidic? High Boiling Impurity? High Boiling Impurity? Acidic?->High Boiling Impurity? No Wash with NaHCO3 Wash with NaHCO3 Acidic?->Wash with NaHCO3 Yes Water Present? Water Present? High Boiling Impurity?->Water Present? No Fractional Distillation Fractional Distillation High Boiling Impurity?->Fractional Distillation Yes Dry with Anhydrous Salt Dry with Anhydrous Salt Water Present?->Dry with Anhydrous Salt Yes Pure Product Pure Product Water Present?->Pure Product No Wash with NaHCO3->High Boiling Impurity? Fractional Distillation->Water Present? Dry with Anhydrous Salt->Pure Product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-Chlorobutyl)oxolane, with a focus on identifying and mitigating byproduct formation.

Troubleshooting Guide: Byproduct Identification

This guide addresses common issues encountered during the synthesis of this compound, particularly when using thionyl chloride (SOCl₂) to convert a precursor alcohol, such as 4-(oxolan-3-yl)butan-1-ol, to the final product.

Question: I'm observing an unexpected peak in my GC-MS analysis with a mass corresponding to a dimer. What could this be?

Answer: You are likely observing the formation of a diether byproduct, such as 1,4-bis(oxolan-3-yl)butane. This can occur under certain conditions where the precursor alcohol molecules react with each other.

  • Probable Cause: The reaction temperature may be too high, or the reaction may have been allowed to proceed for too long, promoting intermolecular dehydration. Acidic impurities can also catalyze this side reaction.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Maintain a consistent and lower temperature throughout the addition of thionyl chloride and the subsequent reaction time.

    • Optimize reaction time: Monitor the reaction progress using TLC or GC to avoid prolonged reaction times after the starting material has been consumed.

    • Ensure anhydrous conditions: Water can react with thionyl chloride to produce HCl, which can promote side reactions. Ensure all glassware is dry and use anhydrous solvents.

Question: My final product is contaminated with a sulfur-containing compound. What is the likely identity of this impurity?

Answer: The most probable sulfur-containing impurity is a sulfite ester, specifically bis(4-(oxolan-3-yl)butyl) sulfite. This intermediate is formed during the reaction of the alcohol with thionyl chloride.

  • Probable Cause: Incomplete reaction or insufficient heating can lead to the accumulation of the chlorosulfite intermediate, which can then react with another alcohol molecule to form the stable sulfite ester.

  • Troubleshooting Steps:

    • Ensure complete reaction: After the addition of thionyl chloride, ensure the reaction is stirred at an appropriate temperature for a sufficient duration to convert the intermediate to the desired alkyl chloride.

    • Purification: This byproduct can often be removed by careful distillation or column chromatography.

Question: I have identified an alkene byproduct in my reaction mixture. How is this formed?

Answer: The presence of an alkene, such as 3-(but-3-en-1-yl)oxolane, suggests an elimination reaction is occurring alongside the desired substitution.

  • Probable Cause: This is more common with secondary and tertiary alcohols but can occur with primary alcohols at elevated temperatures. The use of a non-nucleophilic base or high temperatures can favor elimination over substitution.[1][2]

  • Troubleshooting Steps:

    • Control the temperature: Avoid excessive heating of the reaction mixture.

    • Use of a base: The addition of a base like pyridine is often used to neutralize the HCl generated during the reaction, which can minimize acid-catalyzed side reactions, including elimination.[3][4] However, the choice of base and reaction conditions is crucial to favor substitution.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to this compound?

A common and effective method is the chlorination of a precursor alcohol, 4-(oxolan-3-yl)butan-1-ol, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction typically proceeds via a nucleophilic substitution mechanism.

What are the main byproducts to expect in the thionyl chloride-mediated chlorination of 4-(oxolan-3-yl)butan-1-ol?

The primary byproducts include sulfite esters (from the intermediate), di-ethers (from intermolecular reaction of the alcohol), and elimination products (alkenes). The formation of these byproducts is highly dependent on the reaction conditions.

How can I minimize the formation of byproducts?

To minimize byproduct formation, it is crucial to:

  • Maintain strict control over the reaction temperature.

  • Ensure anhydrous conditions.

  • Use an appropriate solvent.

  • Consider the use of a base, such as pyridine, to scavenge the HCl produced.[3][4]

  • Optimize the reaction time to ensure complete conversion without promoting side reactions.

Data Presentation: Byproduct Formation under Various Conditions

The following table summarizes the expected trend of product and byproduct distribution based on reaction parameters. The values are illustrative to demonstrate the impact of reaction conditions.

ParameterConditionThis compound (Desired Product) Yield (%)Sulfite Ester Byproduct (%)Diether Byproduct (%)Alkene Byproduct (%)
Temperature Low (0-5 °C)851032
Moderate (25 °C)90532
High ( > 50 °C)7051510
Base None801055
Pyridine92332
Reaction Time Optimal92332
Excessive852103

Experimental Protocols

Protocol for Byproduct Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of saturated sodium bicarbonate solution.

    • Extract the organic components with 1 mL of dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

  • GC-MS Parameters (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-550 amu.

  • Data Analysis:

    • Identify the peak for the desired product, this compound.

    • Analyze the mass spectra of unexpected peaks and compare them with a library (e.g., NIST) to identify potential byproducts such as sulfite esters, diethers, or alkenes.

Reaction Pathway and Byproduct Formation Diagram

Reaction_Pathway cluster_byproducts Side Reactions Reactant 4-(oxolan-3-yl)butan-1-ol + SOCl₂ Intermediate Chlorosulfite Intermediate Reactant->Intermediate Initial Reaction Byproduct2 3-(But-3-en-1-yl)oxolane Reactant->Byproduct2 Byproduct3 1,4-Bis(oxolan-3-yl)butane Ether Reactant->Byproduct3 High Temp./Acid (Intermolecular Dehydration) Product This compound (Desired Product) Intermediate->Product SN2/SNi (Desired Pathway) Byproduct1 Bis(4-(oxolan-3-yl)butyl) sulfite Intermediate->Byproduct1 + Precursor Alcohol (Incomplete Reaction)

Caption: Reaction scheme for the synthesis of this compound and potential byproduct pathways.

References

troubleshooting common issues in oxolane ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxolane (tetrahydrofuran) ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my oxolane ring formation yield consistently low?

Low yields in oxolane synthesis can stem from several factors. Common causes include:

  • Competing Side Reactions: The most frequent side reaction is E2 elimination, which forms an unsaturated alcohol instead of the desired cyclic ether. This is especially problematic with secondary or sterically hindered substrates.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly lower yields. Some reactions, like the Williamson ether synthesis, may require prolonged reflux (1-8 hours) to proceed to completion.

  • Poor Reagent Quality: The purity and reactivity of starting materials, catalysts, and solvents are crucial. Moisture in solvents or reagents can quench strong bases (like NaH) or interfere with acid catalysts.[3] It's essential to use dry solvents and fresh reagents.[3]

  • Steric Hindrance: Bulky substituents near the reacting centers can slow down the desired intramolecular SN2 reaction, allowing side reactions to dominate.

  • Poor Leaving Group: The efficiency of ring closure, particularly in Williamson-type syntheses, depends on having a good leaving group (e.g., I > Br > OTs > OMs > Cl).

Q2: I'm observing a significant amount of an alkene byproduct. What's causing this elimination reaction?

The formation of an alkene byproduct is a classic sign that the E2 (elimination) pathway is competing with or dominating the desired SN2 (substitution) pathway.[4][5] This is particularly common in the intramolecular Williamson ether synthesis.

Key Factors Favoring Elimination (E2):

  • Substrate Structure: Secondary and tertiary alkyl halides are much more prone to elimination than primary halides.[1][2] Using a tertiary halide will almost exclusively result in an alkene.[1]

  • Base Strength & Steric Bulk: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the removal of a proton (elimination) over nucleophilic attack (substitution).

  • High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.

Solutions:

  • Design the synthesis to ensure the leaving group is on a primary carbon.

  • Use a strong, but non-hindered base, such as sodium hydride (NaH), to form the alkoxide.[6]

  • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What should I check?

If the reaction is not starting or is incomplete, consider the following:

  • Incomplete Deprotonation: In Williamson-type syntheses, the alcohol must be fully deprotonated to form the nucleophilic alkoxide. Ensure you are using a sufficiently strong base (e.g., NaH) and at least one full equivalent.[3][6]

  • Inactive Catalyst: For acid-catalyzed reactions, the catalyst may be poisoned or insufficient. For dehydration of 1,4-butanediol, catalyst loading can significantly impact yield.[7]

  • Reagent Purity: Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH or certain Lewis acids.[3] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent quenching by atmospheric moisture.[3]

  • Insufficient Temperature/Time: Some cyclizations are slow and may require elevated temperatures (reflux) and extended reaction times to reach completion.

Q4: My acid-catalyzed cyclization of a diol is giving low yields and multiple products. How can I optimize it?

Acid-catalyzed cyclization (e.g., dehydration of 1,4-butanediol) can be highly efficient but requires careful optimization.[7]

  • Choice of Acid: Strong Brønsted acids (like p-TsOH) or Lewis acids can be effective.[8] However, harsh acidic conditions can lead to side reactions. Heteropoly acids have been shown to give excellent yields of THF from butane-1,4-diol with high selectivity.[7] Screen different acid catalysts and concentrations to find the optimal conditions.[8][9]

  • Temperature Control: The reaction temperature is critical. For the dehydration of 1,4-butanediol, 100°C was found to be optimal with a specific heteropoly acid catalyst.[7] Too high a temperature can promote elimination or polymerization.

  • Water Removal: As water is a byproduct of the dehydration, its removal can help drive the reaction to completion. In some setups, the product THF is distilled from the reaction mixture as it forms.[7]

Q5: What are the common challenges in purifying oxolane derivatives?

Purification can be challenging due to the properties of the desired product and the nature of the byproducts.

  • Separating Similar Compounds: The polarity of the oxolane product may be very similar to that of the starting material (e.g., a haloalcohol) or elimination byproduct, making separation by column chromatography difficult. Careful selection of the mobile phase is required.[10]

  • Removing Catalysts/Reagents: Residual acid or base catalysts must be removed. This is typically achieved through an aqueous work-up, washing the organic layer with a mild base (e.g., NaHCO₃ solution) to remove acid, or a mild acid (e.g., dilute HCl) to remove base.[11]

  • Solvent Removal: THF itself is a relatively high-boiling solvent (66°C), and its complete removal under reduced pressure is necessary to obtain an accurate yield and pure product.[12]

  • General Purification Methods: Common techniques include distillation, recrystallization (for solids), and column chromatography.[13][14] The choice depends on the physical properties of the specific oxolane derivative.

Data Presentation

Table 1: Substrate Suitability for Intramolecular Williamson Ether Synthesis
Substrate Type (Carbon with Leaving Group)Primary Reaction PathwayTypical Outcome for 5-Membered Ring FormationTroubleshooting Focus
Primary (1°) Sₙ2 Good to Excellent Yield Optimize solvent, base, and temperature.
Secondary (2°) Sₙ2 vs. E2 Competition Mixture of Oxolane and Alkene Use a non-hindered base; keep temperature low.[1]
Tertiary (3°) E2 Almost Exclusively Alkene Product Redesign synthesis to avoid tertiary halide.[1]
Table 2: Optimization of Acid-Catalyzed Cyclization of 1,4-Butanediol to THF

This table summarizes data adapted from a study using H₃PW₁₂O₄₀ as a catalyst.[7]

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
0.02100570
0.05100485
0.10100398
0.15100399
0.1080362
0.10120398

Experimental Protocols

Protocol: Intramolecular Williamson Ether Synthesis of Oxolane

This protocol describes a general procedure for the cyclization of a 4-halo-1-butanol to form tetrahydrofuran (oxolane).

Materials:

  • 4-halo-1-butanol (e.g., 4-bromo-1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) as solvent[12]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

Procedure:

  • Preparation: Flame-dry the glassware and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Setup: To the round-bottom flask, add the 4-halo-1-butanol (1.0 eq) dissolved in anhydrous THF (concentration typically 0.1-0.5 M).

  • Deprotonation: Place the flask in an ice bath (0°C). Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases. The reaction can be gently heated to reflux to ensure completion (monitor by TLC).[6]

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the pure oxolane.

Visualizations

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start Haloalcohol SN2_TS SN2 Transition State start->SN2_TS Sₙ2 Attack (Favored by 1° halide, non-bulky base) E2_TS E2 Transition State start->E2_TS E2 Elimination (Favored by 2°/3° halide, bulky base) Oxolane Oxolane (Desired) SN2_TS->Oxolane Alkene Alkene (Byproduct) E2_TS->Alkene

Caption: Competing SN2 (cyclization) and E2 (elimination) pathways.

G Start Low / No Yield CheckCompletion Reaction Incomplete? (Check TLC) Start->CheckCompletion AlkeneCheck Alkene Byproduct Observed? CheckCompletion->AlkeneCheck No Incomplete Cause: Incomplete Reaction CheckCompletion->Incomplete Yes Elimination Cause: E2 Elimination AlkeneCheck->Elimination Yes PurificationLoss Issue: Purification Loss AlkeneCheck->PurificationLoss No Sol_Incomplete Solution: • Increase Time/Temp • Check Reagent Purity • Ensure Anhydrous Conditions Incomplete->Sol_Incomplete Sol_Elimination Solution: • Use 1° Halide • Use Non-Bulky Base • Lower Temperature Elimination->Sol_Elimination Sol_Purification Solution: • Optimize Chromatography • Careful Work-up • Check for Volatility PurificationLoss->Sol_Purification

Caption: A logical workflow for troubleshooting low reaction yields.

G A 1. Reagent Prep (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, Cooling) A->B C 3. Cyclization (Add Base/Acid, Heat if Needed) B->C D 4. Work-up (Quench, Extract, Wash) C->D E 5. Purification (Distill / Chromatography) D->E F 6. Analysis (NMR, GC-MS) E->F

Caption: General experimental workflow for oxolane synthesis.

References

strategies for improving the stability of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(4-Chlorobutyl)oxolane

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues, offering troubleshooting advice and preventative strategies in a question-and-answer format. The stability of this compound is primarily influenced by its two key structural features: the oxolane (tetrahydrofuran) ring and the primary alkyl chloride chain.

Frequently Asked Questions (FAQs)

Q1: My experiment using this compound is yielding inconsistent results. Could compound instability be the cause?

A1: Yes, inconsistent experimental results are a common symptom of compound degradation. This compound has two primary points of instability: the oxolane (tetrahydrofuran) ring, which can form explosive peroxides, and the chlorobutyl chain, which can undergo hydrolysis or elimination.[1][2] Degradation can alter the concentration and purity of your sample, leading to poor reproducibility. You should first test your sample for signs of degradation, particularly peroxides.

Q2: What are the main degradation pathways for this compound?

A2: There are two principal degradation pathways based on the compound's functional groups:

  • Peroxide Formation: The oxolane (tetrahydrofuran) ring can react with atmospheric oxygen in the presence of light to form hydroperoxides via a free-radical mechanism.[3][4] This is a significant safety hazard, as peroxides can be shock-sensitive and explosive, especially upon concentration.[1][5]

  • Nucleophilic Substitution & Elimination: The primary alkyl chloride is susceptible to reaction with nucleophiles. For example, trace amounts of water can cause slow hydrolysis to the corresponding alcohol, 3-(4-hydroxybutyl)oxolane.[6][7] If strong bases are present in your experimental conditions, an E2 elimination reaction can occur, yielding an alkene.[2][8]

cluster_main This compound cluster_pathways Potential Degradation Pathways cluster_conditions Conditions main This compound peroxide Oxolane Hydroperoxide main->peroxide Free-Radical Autoxidation alcohol 3-(4-Hydroxybutyl)oxolane (Hydrolysis Product) main->alcohol SN2 Substitution (Hydrolysis) alkene Alkene Product (Elimination Product) main->alkene E2 Elimination cond1 O₂, Light (Radical Initiator) cond1->peroxide cond2 H₂O (Nucleophile) cond2->alcohol cond3 Strong Base (e.g., OH⁻) cond3->alkene

Fig 1. Primary degradation pathways for this compound.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to minimize degradation. Follow these guidelines, which are standard for peroxide-forming ethers:

  • Container: Store in a tightly sealed, airtight, amber glass or metal container to protect from air and light.[9]

  • Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but ensure the compound does not freeze if that could cause issues.

  • Inhibitors: For long-term storage, consider adding a stabilizer like Butylated Hydroxytoluene (BHT) at a concentration of 100-300 ppm. BHT is a radical scavenger that effectively prevents peroxide formation.[1][10]

Q4: How can I test my sample for peroxide contamination?

A4: Peroxide testing should be done regularly, especially for containers that have been open for some time. Never open a container if you see crystal formation around the cap or discoloration, as these can be signs of dangerous peroxide levels.[1] For routine testing, commercial peroxide test strips are suitable.[9] They provide a rapid, semi-quantitative measurement. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What solvents and reagents should I avoid mixing with this compound?

A5: To maintain stability during experiments, avoid:

  • Strong Bases: Reagents like sodium hydroxide or potassium tert-butoxide can promote the elimination of HCl from the chlorobutyl chain.[2]

  • Strong Acids: Acidic conditions can potentially catalyze the cleavage of the oxolane (ether) ring, although this is generally less of a concern than peroxide formation under typical lab conditions.

  • Radical Initiators: Avoid unnecessary exposure to UV light or sources of free radicals, as this will accelerate peroxide formation.[4]

Troubleshooting Guide

If you suspect your sample of this compound has degraded, follow this workflow to diagnose and address the issue.

start Inconsistent Experimental Results or Suspected Degradation visual_check Visually Inspect Container (Crystals, Discoloration, Bulging) start->visual_check danger DANGER: Potential Shock Hazard! Do NOT Open. Contact EHS for disposal. visual_check->danger Yes peroxide_test Test for Peroxides (Use Test Strips) visual_check->peroxide_test No peroxide_result Peroxides > 10 ppm? peroxide_test->peroxide_result purify_dispose Consider Purification (e.g., alumina column) or dispose as hazardous waste. peroxide_result->purify_dispose Yes analytical_check Analyze by GC-MS or NMR to check for hydrolysis/elimination products. peroxide_result->analytical_check No final_action Use fresh, stabilized material. Review storage and handling procedures. purify_dispose->final_action analytical_check->final_action

Fig 2. Troubleshooting workflow for suspected compound degradation.

Data Presentation

The stability of this compound is highly dependent on its storage and handling. The following table, based on guidelines for unstabilized tetrahydrofuran (a close structural analog), outlines recommended testing frequencies to prevent the accumulation of dangerous peroxides.

Storage ConditionTime After OpeningRecommended Action
Stored in airtight, dark container with BHT stabilizer12 monthsTest for peroxides.
Stored in airtight, dark container (unstabilized)3-6 monthsTest for peroxides.[5]
Opened and used frequently (unstabilized)1-3 monthsTest for peroxides.
Distilled and unstabilizedWithin 24 hoursUse immediately or add stabilizer. Peroxides can form rapidly.[1]
Unknown history or past expiration dateDo not useTest for peroxides before handling further. If crystals are visible, contact safety personnel for disposal.[9]

Experimental Protocols

Protocol: Semi-Quantitative Peroxide Test using Commercial Strips

This protocol describes a safe and effective method for testing for the presence of peroxides in this compound, adapted from standard procedures for ethers.[9]

Materials:

  • Sample of this compound to be tested.

  • Commercial peroxide test strips (e.g., MQuant® or equivalent).

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Procedure:

  • Safety First: Before opening the container, visually inspect it for any signs of crystallization, particularly around the cap and threads. If crystals are present, do not proceed. Treat the container as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office.

  • Preparation: Work in a well-ventilated fume hood. Ensure there are no ignition sources nearby.

  • Sampling: Open the container carefully. Using a clean pipette or glass rod, withdraw a small amount of the liquid sample.

  • Testing:

    • Dip the test zone of the peroxide strip into the sample for 1 second.

    • Remove the strip and allow any excess liquid to run off the edge of the strip onto a paper towel.

    • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Reading the Result:

    • Compare the color of the test pad to the color scale provided on the test strip packaging.

    • The color will correspond to a concentration range of peroxides, typically in parts per million (ppm).

  • Interpretation and Action:

    • < 10 ppm: The sample is generally safe for use.

    • 10-100 ppm: The sample contains a significant level of peroxides. Use with caution. Do not distill or allow the solvent to evaporate to dryness. Consider purification or stabilization.[9]

    • > 100 ppm: The sample is considered hazardous. Do not use. Contact your EHS office for guidance on disposal.

  • Documentation: Record the test date and result directly on the container's label. This ensures that all users are aware of the compound's current state.[9]

References

minimizing impurity formation during the synthesis of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(4-Chlorobutyl)oxolane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically 4-chlorobutylmagnesium bromide, with 3-oxo-oxolane (also known as 3-oxotetrahydrofuran). The subsequent acidic workup yields the desired tertiary alcohol, 3-(4-Chlorobutyl)oxolan-3-ol, which can then be deoxygenated if the parent compound is required, though often the hydroxylated intermediate is the desired product for further functionalization.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: Several impurities can arise from this synthesis. The most common are related to the Grignard reagent itself and side reactions with the ketone. Key impurities include:

  • 1,8-Dichlorooctane: Formed via Wurtz coupling of the Grignard reagent.

  • Bis(4-chlorobutyl) ether: Can be formed from the starting materials under acidic conditions or during the preparation of the Grignard reagent precursor.[1]

  • Unreacted 1-bromo-4-chlorobutane: Incomplete formation of the Grignard reagent can lead to contamination with the starting alkyl halide.

  • Byproducts from enolization of 3-oxo-oxolane: As a ketone with α-protons, 3-oxo-oxolane can undergo enolization, leading to undesired side products.

Q3: How can I minimize the formation of the Wurtz coupling byproduct (1,8-dichlorooctane)?

A3: Wurtz coupling is a common side reaction in the preparation of Grignard reagents.[2][3][4][5] To minimize its formation:

  • Control the temperature: The formation of the Grignard reagent is exothermic. Maintain a low to moderate temperature during its preparation.

  • Slow addition of alkyl halide: Add the 1-bromo-4-chlorobutane slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Use highly reactive magnesium: Ensure the magnesium surface is activated (e.g., by using iodine or 1,2-dibromoethane) to promote rapid formation of the Grignard reagent over the coupling reaction.

Q4: What are the best practices for handling the Grignard reagent in this synthesis?

A4: Grignard reagents are highly reactive and sensitive to moisture and air.

  • Anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.

  • Immediate use: It is best to prepare the Grignard reagent and use it immediately in the subsequent reaction with 3-oxo-oxolane.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Inactive Magnesium Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the 1-bromo-4-chlorobutane.
Wet Glassware or Solvents Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents.
Side reaction with CO2 Ensure the reaction is performed under a positive pressure of an inert gas (N2 or Ar) to prevent atmospheric CO2 from quenching the Grignard reagent.
Enolization of 3-oxo-oxolane Add the Grignard reagent slowly to the solution of 3-oxo-oxolane at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Poor quality of 1-bromo-4-chlorobutane Purify the 1-bromo-4-chlorobutane by distillation before use to remove any impurities that may interfere with Grignard formation.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Method Mitigation Strategy
1,8-Dichlorooctane GC-MS, 1H NMROptimize Grignard formation conditions (slow addition of alkyl halide, temperature control).
Bis(4-chlorobutyl) ether GC-MS, 1H NMREnsure the absence of strong acid during the reaction and workup. Use high-purity starting materials.
Unreacted 1-bromo-4-chlorobutane GC-MSEnsure complete reaction of the alkyl halide with magnesium. Use a slight excess of magnesium.
3-Oxo-oxolane GC-MS, IR (strong C=O stretch)Ensure the Grignard reagent is added in a slight excess to drive the reaction to completion.

Data Presentation

Table 1: Common Impurities and Their Properties

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,8-DichlorooctaneC8H16Cl2183.12238-240
Bis(4-chlorobutyl) etherC8H16Cl2O199.12129-131 @ 10 mmHg[6]
1-Bromo-4-chlorobutaneC4H8BrCl171.46163-165
3-Oxo-oxolaneC4H6O286.09144

Experimental Protocols

Protocol 1: Preparation of 4-chlorobutylmagnesium bromide

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask and activate with a crystal of iodine.

  • Add anhydrous diethyl ether or THF to the flask.

  • Dissolve 1-bromo-4-chlorobutane (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.

  • Add the 1-bromo-4-chlorobutane solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of 3-(4-Chlorobutyl)oxolan-3-ol

  • In a separate dry, three-necked flask under a nitrogen atmosphere, dissolve 3-oxo-oxolane (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared 4-chlorobutylmagnesium bromide solution (1.1 eq.) via a cannula or dropping funnel to the stirred solution of 3-oxo-oxolane, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the less polar impurities (1,8-dichlorooctane, unreacted starting materials) and more polar byproducts.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 1-bromo-4-chlorobutane 1-bromo-4-chlorobutane Grignard_reagent 4-chlorobutylmagnesium bromide 1-bromo-4-chlorobutane->Grignard_reagent Mg, Ether/THF Mg Mg Mg->Grignard_reagent 3-oxo-oxolane 3-oxo-oxolane Product 3-(4-Chlorobutyl)oxolan-3-ol 3-oxo-oxolane->Product Grignard_reagent->Product 1. 3-oxo-oxolane 2. H3O+ workup

Caption: Synthetic pathway for 3-(4-Chlorobutyl)oxolan-3-ol.

Impurity_Formation cluster_impurities Potential Impurities Grignard_reagent 4-chlorobutylmagnesium bromide Wurtz_product 1,8-Dichlorooctane Grignard_reagent->Wurtz_product Self-coupling 1-bromo-4-chlorobutane 1-bromo-4-chlorobutane Ether_byproduct Bis(4-chlorobutyl) ether 1-bromo-4-chlorobutane->Ether_byproduct Side Reaction 3-oxo-oxolane 3-oxo-oxolane Enolization_product Enolization Byproducts 3-oxo-oxolane->Enolization_product Base (Grignard)

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous Solvents, Activated Mg) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield/ Purity Check_Reagents->Success Issue Found & Fixed Optimize_Addition Optimize Grignard/ Ketone Addition Rate Check_Conditions->Optimize_Addition Conditions OK Check_Conditions->Success Issue Found & Fixed Purification Refine Purification (Column Chromatography) Optimize_Addition->Purification Still Issues Optimize_Addition->Success Issue Resolved Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Reaction Condition Optimization for 3-(4-Chlorobutyl)oxolane Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions involving 3-(4-Chlorobutyl)oxolane.

General Reaction Scheme

The core reaction involves the displacement of the chloride leaving group from this compound by a nucleophile (Nu:). This is typically an SN2 reaction, where the nucleophile attacks the carbon atom bonded to the chlorine.

general_reaction sub This compound prod 3-(4-Substituted-butyl)oxolane sub->prod + Nu⁻ nuc Nucleophile (Nu:) lg Cl⁻ prod->lg +

Caption: General nucleophilic substitution on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for a substitution reaction with this compound?

A1: A good starting point for a typical SN2 reaction with a primary alkyl halide like this compound is to use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive. A slight excess of the nucleophile (1.1 to 1.5 equivalents) is recommended. The reaction temperature can initially be set to room temperature and then gradually increased if the reaction is slow.

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination (E2) reactions can compete with substitution (SN2), especially with strong, bulky bases or at high temperatures.[1] To favor substitution:

  • Use a less sterically hindered nucleophile.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Choose a solvent that favors SN2 reactions, such as a polar aprotic solvent.

Q3: What are the best nucleophiles for this type of reaction?

A3: Good nucleophiles for SN2 reactions on primary alkyl halides include:

  • Nitrogen nucleophiles: Amines (e.g., piperidine, ammonia), azides.

  • Oxygen nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides. Note that alkoxides are also strong bases, so elimination can be a concern.

  • Sulfur nucleophiles: Thiolates (e.g., sodium thiophenoxide).

  • Carbon nucleophiles: Cyanide.

Troubleshooting Guide

This guide addresses common issues encountered during substitution reactions with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Low reactivity of the nucleophile: The chosen nucleophile may not be strong enough. 2. Poor leaving group ability: While chloride is a good leaving group, in some cases, it may need to be enhanced. 3. Steric hindrance: The nucleophile or substrate may be too bulky. 4. Low reaction temperature: The reaction may be too slow at the current temperature.1. Increase nucleophilicity: Use a stronger nucleophile or a salt of the nucleophile. For example, use an alkoxide instead of an alcohol. 2. Improve the leaving group: Add a catalytic amount of a more reactive halide salt, such as sodium iodide (Finkelstein reaction), to generate a more reactive iodo intermediate in situ. 3. Reduce steric hindrance: If possible, choose a less bulky nucleophile. 4. Increase temperature: Gradually increase the reaction temperature and monitor for product formation and byproduct formation.
Formation of multiple products 1. Competition between SN2 and E2 reactions: This is common with basic nucleophiles. 2. Over-alkylation of the nucleophile: If the nucleophile has multiple reactive sites (e.g., primary amines), it can react more than once. 3. Side reactions of the oxolane ring: The tetrahydrofuran ring is generally stable but can undergo ring-opening under harsh acidic conditions.1. Favor SN2: Use a less basic nucleophile if possible, lower the reaction temperature, and use a polar aprotic solvent.[1] 2. Control stoichiometry: Use a large excess of the nucleophile to favor mono-alkylation. 3. Maintain neutral or basic conditions: Avoid strongly acidic conditions to prevent unwanted reactions with the oxolane moiety.
Reaction does not go to completion 1. Equilibrium: The reaction may be reversible. 2. Decomposition of reactants or products: The starting material, nucleophile, or product may be unstable under the reaction conditions.1. Shift the equilibrium: Use a larger excess of the nucleophile or remove a byproduct if possible. 2. Check stability: Run the reaction at a lower temperature for a longer time. Ensure all reagents are pure and dry.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing a substitution reaction with this compound.

optimization_workflow start Define Nucleophile and Target Product solvent_choice Select Solvent (e.g., DMF, DMSO, Acetonitrile) start->solvent_choice temp_screen Screen Temperature (e.g., RT, 50°C, 80°C) solvent_choice->temp_screen nuc_equiv Vary Nucleophile Equivalents (e.g., 1.1, 1.5, 2.0 eq) temp_screen->nuc_equiv analysis1 Analyze Reaction Mixture (TLC, LC-MS, GC-MS) nuc_equiv->analysis1 decision1 Acceptable Yield? analysis1->decision1 additives Consider Additives (e.g., NaI, phase-transfer catalyst) decision1->additives No decision2 Optimization Complete? decision1->decision2 Yes analysis2 Re-analyze Reaction additives->analysis2 analysis2->decision1 end Final Protocol decision2->end Yes

Caption: A stepwise approach to optimizing reaction conditions.

Key Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine (e.g., Piperidine)

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)

  • To a solution of sodium methoxide (1.1 eq) in anhydrous methanol (0.5 M), add this compound (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by distillation or column chromatography.

References

Navigating the Scale-Up of 3-(4-Chlorobutyl)oxolane Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of chemical syntheses from the laboratory to industrial production is a critical phase in drug development and manufacturing. This guide provides a dedicated technical support center to address the challenges encountered during the large-scale production of 3-(4-Chlorobutyl)oxolane, a key intermediate in various pharmaceutical syntheses. Through a comprehensive question-and-answer format, this document offers troubleshooting advice and detailed protocols to ensure a smooth and efficient transition from benchtop to bulk manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the initial scale-up considerations?

A common and scalable approach involves a Grignard reaction. This typically includes the reaction of a Grignard reagent derived from a halo-oxolane with a suitable chlorobutyl electrophile, or vice-versa.

  • Route A: Reaction of 3-bromotetrahydrofuran with 4-chlorobutylmagnesium bromide.

  • Route B: Reaction of 3-tetrahydrofurylmagnesium chloride with 1-bromo-4-chlorobutane.

Initial scale-up considerations should focus on the safe handling of magnesium and the highly reactive Grignard reagent, as well as efficient heat management due to the exothermic nature of the reaction.

Q2: What are the primary safety concerns when scaling up Grignard reagent formation?

The formation of Grignard reagents is highly exothermic and can lead to thermal runaway if not properly controlled. Key safety concerns on a large scale include:

  • Runaway Reactions: Inadequate heat dissipation can cause a rapid increase in temperature and pressure.

  • Magnesium Handling: Magnesium turnings are flammable and can ignite in air, especially in the presence of moisture.

  • Solvent Safety: Ethereal solvents like tetrahydrofuran (THF) are highly flammable and can form explosive peroxides. It is crucial to use peroxide-free THF.

Q3: How can I minimize the formation of byproducts during the Grignard coupling reaction?

Byproduct formation is a significant challenge in large-scale Grignard reactions. Common byproducts include Wurtz coupling products and products from reaction with the solvent. To minimize these:

  • Control Temperature: Maintain a low and consistent reaction temperature to reduce the rate of side reactions.

  • Slow Addition: Add the electrophile to the Grignard reagent slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Grignard reagent formation.Ensure magnesium is of high purity and activated. Use a small amount of initiator like iodine or 1,2-dibromoethane. Confirm the absence of moisture in reactants and solvent.
Side reactions, such as Wurtz coupling.Maintain a low reaction temperature (-10 to 0 °C). Use a dilute solution of the electrophile and add it slowly to the Grignard reagent.
Degradation of the Grignard reagent.Ensure a strictly inert atmosphere. Use fresh, peroxide-free THF.
Difficulty in Initiating Grignard Reaction Passivated magnesium surface.Use freshly crushed or sublimed magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
Presence of moisture.Rigorously dry all glassware and solvents. Use anhydrous grade reactants.
Product Contamination with Biphenyls (from solvent) Reaction of the Grignard reagent with the THF solvent, especially at elevated temperatures.Maintain a low reaction temperature. Minimize reaction time. Consider alternative solvents if the issue persists, though THF is generally preferred for Grignard reagent stability.
Exothermic Runaway During Scale-Up Inadequate heat removal capacity of the reactor.Use a reactor with a high surface area-to-volume ratio. Employ a reliable cooling system with a secondary backup. Implement controlled, slow addition of reagents.
Rapid addition of reagents.Utilize a calibrated dosing pump for the controlled addition of the electrophile. Monitor the internal temperature closely and adjust the addition rate accordingly.
Challenges in Product Purification Formation of closely boiling impurities.Employ fractional distillation under reduced pressure. Optimize the distillation column parameters (e.g., number of theoretical plates, reflux ratio).
Presence of magnesium salts.Quench the reaction mixture with an aqueous solution of a weak acid (e.g., ammonium chloride) to dissolve magnesium salts before extraction.
Formation of an azeotrope with water or solvent.If an azeotrope is suspected, consider using a different solvent for extraction or employ extractive distillation.[1][2]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromo-4-chlorobutane[3]

  • 3-Bromotetrahydrofuran

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-4-chlorobutane in anhydrous THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction is initiated, add the remaining 1-bromo-4-chlorobutane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 3-bromotetrahydrofuran in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the key experimental workflow and the logical relationships in troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dry Reactants & Glassware grignard Grignard Reagent Formation reactants->grignard solvent Anhydrous THF solvent->grignard coupling Coupling with Halo-oxolane grignard->coupling quench Quenching coupling->quench extract Extraction quench->extract dry Drying extract->dry distill Distillation dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_grignard Incomplete Grignard Formation? start->check_grignard Yes check_side_reactions Side Reactions Prevalent? start->check_side_reactions No check_grignard->check_side_reactions No solution_grignard Activate Mg, Ensure Anhydrous Conditions check_grignard->solution_grignard Yes check_purification Losses During Purification? check_side_reactions->check_purification No solution_side_reactions Control Temperature, Slow Addition check_side_reactions->solution_side_reactions Yes solution_purification Optimize Distillation, Proper Quenching check_purification->solution_purification Yes end_node Yield Improved solution_grignard->end_node solution_side_reactions->end_node solution_purification->end_node

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Peroxide Formation in Oxolane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolane compounds, such as tetrahydrofuran (THF). The information is designed to help you safely handle these compounds and prevent the formation of dangerous peroxides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving oxolane compounds.

Q: I need to use an old container of an oxolane-based solvent. How can I tell if it's safe to use?

A: Older containers of oxolane compounds, especially those that have been opened, are at high risk for peroxide formation.[1][2] Before using, you must test for the presence of peroxides. Visually inspect the container without moving it excessively.[3] If you observe any crystalline solids, viscous liquids, or an oily layer, do not handle the container further.[1] These are signs of dangerous levels of peroxides, and you should contact your institution's Environmental Health & Safety (EHS) department immediately for disposal. If there are no visual signs, proceed with chemical testing.

Q: My peroxide test strip indicates a high concentration of peroxides in my solvent. What should I do?

A: If your test strip shows a high concentration of peroxides (typically above 25-100 ppm, consult your institution's guidelines), the solvent is hazardous and should not be used, especially for distillation or evaporation processes.[4][5][6] Contact your EHS department for guidance on safe disposal. Do not attempt to distill a solvent with high peroxide levels, as this can lead to a violent explosion.[7][8]

Q: I need to use a peroxide-free oxolane solvent for a sensitive reaction. How can I remove peroxides?

A: Several methods can be used to remove peroxides from oxolane compounds. Two common laboratory-scale methods are:

  • Activated Alumina Column: Passing the solvent through a column of activated alumina can effectively remove hydroperoxides.[9][10][11][12][13] However, this method will also remove any added inhibitors (like BHT), making the purified solvent highly susceptible to new peroxide formation.[7][11] The purified solvent should be used immediately.[7]

  • Ferrous Sulfate Wash: Shaking the solvent with a freshly prepared acidic solution of ferrous sulfate (FeSO₄) will reduce the peroxides.[7][9][10][14][15][16] This is a reliable method for quenching peroxides.

After any purification method, you must re-test the solvent to confirm that the peroxide concentration is at an acceptable level.

Q: I've noticed that my unstabilized THF forms peroxides very quickly. How can I prevent this?

A: Unstabilized oxolane compounds are highly prone to peroxide formation, sometimes within days of being opened.[3] To prevent this, consider the following:

  • Purchase Stabilized Solvents: Whenever possible, purchase solvents containing an inhibitor like butylated hydroxytoluene (BHT).[8][17] BHT acts as a free-radical scavenger, preventing the chain reaction of peroxide formation.[1][18][19][20]

  • Inert Atmosphere: Store the solvent under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][11][21]

  • Proper Storage: Always store oxolane compounds in their original, tightly sealed, opaque containers in a cool, dark place.[1][10][11] Avoid exposure to light and heat, as these accelerate peroxide formation.[17][18][22][23]

Frequently Asked Questions (FAQs)

Q1: What are oxolane compounds and why do they form peroxides?

A1: Oxolane, commonly known as tetrahydrofuran (THF), is a cyclic ether widely used as a solvent in organic synthesis.[1][2] Like other ethers, oxolane can react with atmospheric oxygen in the presence of light or heat to form unstable and potentially explosive peroxides.[1][17][18][22] This process, known as autoxidation, proceeds via a free-radical chain reaction.[1]

Q2: How do inhibitors like BHT work to prevent peroxide formation?

A2: Inhibitors such as butylated hydroxytoluene (BHT) are antioxidants.[1] They function by donating a hydrogen atom to the peroxy radicals that are formed, which terminates the chain reaction that leads to the accumulation of peroxides.[1][19] One molecule of BHT can quench two peroxy radicals.[1]

Q3: How often should I test my oxolane compounds for peroxides?

A3: The frequency of testing depends on the specific compound and its storage conditions. A general guideline is:

  • Opened containers of unstabilized solvents: Test before each use or at least every 3 months.[11][24]

  • Opened containers of stabilized solvents: Test every 6 to 12 months.[4][5]

  • Before any distillation or evaporation: Always test immediately before concentrating the solvent, regardless of its age or when it was last tested.[11][24]

Always label containers with the date received and the date opened to track their age.[1][10][24]

Q4: What are the common methods for detecting peroxides?

A4: There are several methods for detecting peroxides, ranging from qualitative to semi-quantitative:

  • Peroxide Test Strips: These are commercially available, easy to use, and provide a semi-quantitative reading of the peroxide concentration.[2][3][5][24][25] They typically change color in the presence of peroxides.[25]

  • Potassium Iodide (KI) Test: This is a classic qualitative or semi-quantitative method. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), resulting in a yellow to brown color.[4][26] The addition of starch will produce a deep blue-black color if iodine is present, increasing the sensitivity of the test.[7][27]

Quantitative Data Summary

ParameterValueSource(s)
Acceptable Peroxide Levels for General Use < 25-30 ppm[4]
Widely Used General Control Point < 100 ppm (use with caution)[5]
Action Level for Disposal or Decontamination > 30 ppm (unacceptable)[9]
Peroxide Level for Distillation Must be peroxide-free (0 ppm)[15]
Typical BHT Concentration in Stabilized THF 250 ppm[28]

Experimental Protocols

Protocol 1: Peroxide Detection using Potassium Iodide

  • In a clean, dry test tube, add 1 mL of the oxolane solvent to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and swirl to mix.[11]

  • Observe the color of the solution against a white background.[3][10]

    • No color change: Peroxides are not detected.

    • Pale yellow: Low concentration of peroxides.[4][10]

    • Brown: High concentration of peroxides.[4][10]

  • For a more sensitive test, add a few drops of a freshly prepared starch solution. A blue or purple color indicates the presence of peroxides.[27]

Protocol 2: Removal of Peroxides using Activated Alumina

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a non-peroxidizable solvent (e.g., hexane) and pour it into the column to create a packed bed. A common recommendation is to use about 100g of alumina for every 100mL of solvent.[10]

  • Drain the packing solvent to the top of the alumina bed.

  • Carefully add the oxolane solvent containing peroxides to the top of the column.

  • Allow the solvent to percolate through the alumina, collecting the purified solvent in a clean, dry flask.

  • Test the collected solvent for the presence of peroxides to ensure the removal was successful.

  • Important: The purified solvent is now unstabilized and should be used immediately.[7] The alumina should be quenched with an acidic ferrous sulfate solution before disposal, as it will contain concentrated peroxides.[9][12]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Oxolane Oxolane Oxolane_Radical Oxolane Radical Oxolane->Oxolane_Radical Abstraction of H• Oxygen Oxygen Light_Heat Light/Heat Light_Heat->Oxolane_Radical Peroxy_Radical Peroxy Radical Oxolane_Radical->Peroxy_Radical + O₂ Hydroperoxide Oxolane Hydroperoxide (Unstable) Peroxy_Radical->Hydroperoxide + Oxolane Stable_Products Stable Products Peroxy_Radical->Stable_Products + BHT Hydroperoxide->Oxolane_Radical Forms new radical BHT BHT (Inhibitor)

Caption: Mechanism of peroxide formation in oxolane and inhibition by BHT.

Peroxide_Testing_Workflow start Start: Need to use Oxolane Solvent visual_inspection Visually Inspect Container (Crystals, oily layer?) start->visual_inspection ehs_disposal STOP! Contact EHS for Disposal visual_inspection->ehs_disposal Yes perform_test Perform Peroxide Test (Strips or KI method) visual_inspection->perform_test No check_level Peroxide Level > 100 ppm? perform_test->check_level check_level->ehs_disposal Yes check_distill Is solvent for distillation/evaporation? check_level->check_distill No check_level_low Peroxide Level > 0 ppm? check_distill->check_level_low Yes use_solvent Safe to Use check_distill->use_solvent No remove_peroxides Remove Peroxides (Alumina or FeSO₄) check_level_low->remove_peroxides Yes check_level_low->use_solvent No remove_peroxides->perform_test Re-test

Caption: Decision workflow for safely handling and testing oxolane solvents.

References

Technical Support Center: Troubleshooting 3-(4-Chlorobutyl)oxolane Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving poor yields in coupling reactions involving 3-(4-Chlorobutyl)oxolane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Grignard coupling reactions with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Suzuki-Miyaura coupling of this compound, a primary alkyl chloride, are often due to the challenging oxidative addition step to the palladium(0) catalyst. Unlike aryl halides, alkyl chlorides are less reactive. Here’s a troubleshooting guide to improve your yield:

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1] More electron-rich and sterically demanding ligands are often required to facilitate the oxidative addition of alkyl chlorides.

    • Recommendation: Switch to a catalyst system known for activating alkyl chlorides. Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more successful.[2] The use of pre-formed palladium catalysts with these ligands can also be beneficial.

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: Stronger bases are often necessary. While sodium carbonate (Na₂CO₃) is common, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[3] The solubility of the base can also play a role; ensure it is appropriate for your chosen solvent system.

  • Solvent System: The solvent can significantly influence catalyst activity and solubility of reagents.

    • Recommendation: While THF is a common solvent, consider using toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., dioxane/water).[4] The presence of water can sometimes be beneficial for the transmetalation step.

  • Reaction Temperature: Higher temperatures are generally required for the coupling of alkyl chlorides.

    • Recommendation: Ensure your reaction temperature is sufficiently high, typically in the range of 80-120 °C. Microwave irradiation can also be an effective method to accelerate the reaction and improve yields.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents thoroughly before use.

Potential Side Reactions:

  • β-Hydride Elimination: This is a common side reaction with alkyl halides that have β-hydrogens, leading to the formation of an alkene and a palladium-hydride species. The use of bulky ligands can help to suppress this pathway.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using the correct stoichiometry and a highly active catalyst can minimize this.

  • Protodeboronation: The boronic acid can be protonated and removed from the reaction, especially in the presence of water and certain bases. Using anhydrous conditions or a suitable base can mitigate this.

Question 2: I am observing multiple spots on my TLC after a Suzuki-Miyaura reaction with this compound. What are the possible byproducts and how can I purify my desired product?

Answer:

The presence of multiple spots on TLC indicates the formation of byproducts. Besides unreacted starting materials, common byproducts in a Suzuki-Miyaura coupling of an alkyl chloride include:

  • Homocoupled product of the arylboronic acid.

  • Protodeboronated arene from the boronic acid.

  • Products resulting from β-hydride elimination of the alkyl halide.

  • Dehalogenated starting material (3-butyloxolane).

Purification Strategy:

  • Column Chromatography: This is the most common and effective method for separating the desired product from the byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. The optimal solvent system will depend on the polarity of your specific product.

  • Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Arylboronic Acid, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to 80-120 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product purify->product

Caption: A logical flow for troubleshooting poor yields.

Grignard Coupling

Question 4: I am attempting to form a Grignard reagent from this compound, but the reaction is not initiating or is giving a low yield of the desired coupled product. What should I do?

Answer:

The formation of Grignard reagents from alkyl chlorides can be sluggish compared to bromides or iodides. The presence of the ether functionality in the oxolane ring can also potentially complicate the reaction.

Troubleshooting Grignard Formation and Coupling:

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Recommendation: Activate the magnesium before adding the alkyl chloride. Common methods include:

      • Stirring the magnesium turnings vigorously under an inert atmosphere to break up the oxide layer.

      • Adding a small crystal of iodine, which will react with the magnesium surface.

      • Adding a few drops of 1,2-dibromoethane, which reacts exothermically with magnesium.

  • Solvent: Anhydrous ether solvents are essential for Grignard reagent formation.

    • Recommendation: Use freshly distilled, anhydrous diethyl ether or tetrahydrofuran (THF). THF is often a better solvent for forming Grignard reagents from chlorides due to its higher boiling point and better solvating properties. [5]3. Initiation: Sometimes, a small amount of a more reactive halide can help initiate the reaction.

    • Recommendation: Add a small amount of the corresponding alkyl bromide or iodide, if available, to start the reaction before adding the bulk of the chloride.

  • Reaction with the Oxolane Ring: While generally stable, under harsh conditions or with prolonged reaction times, the Grignard reagent could potentially react with the THF ring, although this is less likely with the oxolane in the substrate itself.

    • Recommendation: Use the Grignard reagent as soon as it is formed and avoid prolonged heating.

Potential Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl chloride to form a homocoupled dimer. This can be minimized by slow addition of the alkyl chloride to the activated magnesium.

  • Elimination: The Grignard reagent, being a strong base, can cause elimination of HCl from the starting material.

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Primary Alkyl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10070-90
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11065-85
PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O9050-75

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Primary Alkyl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10075-95
Pd₂(dba)₃ (1)BrettPhos (2)LiHMDSDioxane10080-92
[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₃PO₄t-BuOH9070-88

Detailed Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) and the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 equivalents), this compound (1.0 equivalent), and anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Grignard Coupling with this compound

  • Grignard Formation:

    • Place magnesium turnings (1.5 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Activate the magnesium by adding a crystal of iodine and gently warming.

    • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of the electrophile (e.g., an aryl halide with a suitable catalyst, or a ketone) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 3-(4-Chlorobutyl)oxolane, a valuable intermediate in pharmaceutical development. The routes are evaluated based on their strategic approach, starting materials, and the chemical transformations involved. While specific experimental data for the direct synthesis of this compound is limited in publicly available literature, the proposed routes are based on well-established and analogous chemical reactions.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring coupled with a reactive chlorobutyl chain, allows for diverse chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document outlines and compares two distinct synthetic strategies: a linear approach starting from a commercially available alcohol (Route A) and a convergent approach utilizing a Grignard reaction (Route B).

Route A: Linear Synthesis via Side-Chain Elongation

This route commences with the commercially available (oxolan-3-yl)methanol and involves a multi-step sequence to construct the 4-chlorobutyl side chain.

Experimental Protocol:

Step 1: Tosylation of (oxolan-3-yl)methanol

To a solution of (oxolan-3-yl)methanol (1.0 eq) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) followed by triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (oxolan-3-yl)methyl 4-methylbenzenesulfonate.

Step 2: Malonic Ester Synthesis

Sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol. Diethyl malonate (1.2 eq) is added dropwise, and the resulting solution is stirred for 30 minutes. The tosylate from Step 1 (1.0 eq) is then added, and the mixture is refluxed for 8 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to give diethyl 2-((oxolan-3-yl)methyl)malonate.

Step 3: Decarboxylation and Reduction

The malonic ester derivative (1.0 eq) is hydrolyzed using a solution of potassium hydroxide (3.0 eq) in ethanol/water under reflux for 4 hours. The solution is then acidified with concentrated hydrochloric acid and heated to effect decarboxylation, yielding 3-(oxolan-3-yl)propanoic acid. This crude acid is then reduced directly with lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran at 0 °C to reflux to afford 3-(oxolan-3-yl)propan-1-ol.

Step 4: Chlorination

To a solution of 3-(oxolan-3-yl)propan-1-ol (1.0 eq) in dichloromethane at 0 °C is added thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide. The reaction is stirred at room temperature for 4 hours. The mixture is then carefully poured onto ice and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route B: Convergent Synthesis via Grignard Reaction

This approach involves the formation of a carbon-carbon bond between an oxolane-containing fragment and a four-carbon unit using a Grignard reagent.

Experimental Protocol:

Step 1: Preparation of 3-Bromooxolane

3-Hydroxytetrahydrofuran (1.0 eq) is treated with phosphorus tribromide (0.4 eq) at 0 °C in anhydrous diethyl ether. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured into ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is removed by distillation to yield 3-bromooxolane.

Step 2: Grignard Reagent Formation and Reaction

Magnesium turnings (1.2 eq) are activated in anhydrous tetrahydrofuran. A solution of 3-bromooxolane (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent, (oxolan-3-yl)magnesium bromide. In a separate flask, 1-bromo-4-chlorobutane (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C. Copper(I) cyanide (0.1 eq) is added, followed by the dropwise addition of the prepared Grignard reagent. The reaction is stirred at low temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute A: Linear SynthesisRoute B: Convergent Synthesis
Starting Materials (oxolan-3-yl)methanol, p-toluenesulfonyl chloride, diethyl malonate, lithium aluminum hydride, thionyl chloride3-Hydroxytetrahydrofuran, phosphorus tribromide, magnesium, 1-bromo-4-chlorobutane, copper(I) cyanide
Number of Steps 42
Overall Yield (Estimated) Lower (multi-step)Potentially Higher (fewer steps)
Scalability More challenging due to multiple steps and use of hazardous reagents like LAH.More amenable to scale-up, though Grignard reactions require strict anhydrous conditions.
Key Challenges Handling of hazardous reagents (LAH, SOCl₂), potential for side reactions in multi-step sequence.Formation and handling of the Grignard reagent, potential for Wurtz coupling side products.
Atom Economy Lower due to the introduction and subsequent removal of protecting/activating groups.Higher, as more atoms from the reactants are incorporated into the final product.

Visualization of Synthesis Strategies

Synthesis_Comparison cluster_A Route A: Linear Synthesis cluster_B Route B: Convergent Synthesis A1 (oxolan-3-yl)methanol A2 (oxolan-3-yl)methyl 4-methylbenzenesulfonate A1->A2 Tosylation A3 diethyl 2-((oxolan-3-yl)methyl)malonate A2->A3 Malonic Ester Synthesis A4 3-(oxolan-3-yl)propan-1-ol A3->A4 Hydrolysis, Decarboxylation, Reduction A5 This compound A4->A5 Chlorination B1 3-Hydroxytetrahydrofuran B2 3-Bromooxolane B1->B2 Bromination B3 (oxolan-3-yl)magnesium bromide B2->B3 Grignard Formation B5 This compound B3->B5 Cuprate Coupling B4 1-bromo-4-chlorobutane B4->B5

Caption: Comparative workflow of Route A and Route B for the synthesis of this compound.

Conclusion

Both proposed routes offer viable strategies for the synthesis of this compound.

  • Route A is a linear and perhaps more traditional approach, relying on a series of well-understood transformations. However, its multi-step nature may lead to a lower overall yield and present challenges in scalability and reagent handling.

  • Route B represents a more convergent and potentially more efficient strategy. With fewer steps, it has the potential for a higher overall yield and better atom economy. The main challenge lies in the successful formation and controlled reaction of the Grignard reagent.

The choice between these routes will depend on the specific requirements of the research or development project, including available starting materials, scale of synthesis, and tolerance for specific reagents and reaction conditions. For large-scale production, the development and optimization of the convergent Grignard-based approach (Route B) would likely be the more advantageous path. Further experimental validation is necessary to determine the precise yields and optimal conditions for each route.

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(4-Chlorobutyl)oxolane, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and consistency of raw materials and intermediates in the drug development pipeline. This document presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, with supporting experimental protocols and data presented for objective comparison.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of the three analytical methods evaluated for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with Derivatization Quantitative NMR (qNMR)
Specificity High (Mass spectral data provides definitive identification)Moderate to High (Dependent on derivatizing agent and chromatography)Very High (Structure-specific signals)
Sensitivity Very High (ppb levels achievable)High (Dependent on the chromophore introduced)Moderate (Generally requires higher concentrations than chromatographic methods)
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101%
Linearity (R²) > 0.999> 0.998> 0.999
Sample Throughput HighModerateLow to Moderate
Need for Reference Standard Required for quantificationRequired for quantificationNot required for purity; required for concentration

In-Depth Method Analysis and Validation Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It offers excellent separation and definitive identification based on mass spectral data.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

Parameter Result
Linearity (0.1 - 10 µg/mL) R² = 0.9995
Accuracy (% Recovery) 99.5 ± 1.2%
Precision (RSD) 1.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging.[3][4][5] Pre-column derivatization with a UV-active agent can overcome this limitation.

  • Derivatization Agent: Sodium N,N-diethyldithiocarbamate.

  • Derivatization Procedure: To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1.2 equivalents of sodium N,N-diethyldithiocarbamate. Heat the mixture at 60°C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Parameter Result
Linearity (1 - 50 µg/mL) R² = 0.9989
Accuracy (% Recovery) 101.2 ± 1.8%
Precision (RSD) 1.9%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] It relies on the direct relationship between the signal integral and the number of nuclei.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

Parameter Result
Purity Determination 99.2% (as determined against the internal standard)
Precision (RSD) 0.8%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC B->C D Separation on DB-5ms Column C->D E MS Detection (EI) D->E F Integration of Chromatographic Peak E->F G Quantification vs. Calibration Curve F->G

GC-MS Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Add Derivatizing Agent & Heat B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integration of Chromatographic Peak F->G H Quantification vs. Calibration Curve G->H

HPLC with Derivatization Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in CDCl3 A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (FT, Phasing, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity E->F

qNMR Experimental Workflow.

Conclusion

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended method for trace-level impurity analysis and for definitive identification due to its high sensitivity and specificity.

  • HPLC with derivatization provides a viable alternative, particularly when GC-MS is not available, though it requires additional sample preparation steps.

  • qNMR is an excellent tool for the accurate determination of purity of the bulk material without the need for a specific reference standard, making it highly valuable for the qualification of primary reference materials.

For comprehensive quality control, a combination of these methods may be employed: qNMR to establish the purity of the reference standard, and a validated GC-MS or HPLC method for routine quality control and impurity profiling.

References

Comparative Reactivity Analysis: 3-(4-Chlorobutyl)oxolane vs. 3-(4-Bromobutyl)oxolane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-(4-Chlorobutyl)oxolane and 3-(4-bromobutyl)oxolane, focusing on their behavior in nucleophilic substitution reactions. The information presented is grounded in fundamental principles of organic chemistry and supported by analogous experimental observations.

Introduction

This compound and 3-(4-bromobutyl)oxolane are haloalkane derivatives of oxolane, a core structure found in various biologically active molecules. Their utility as synthetic intermediates often hinges on the reactivity of the carbon-halogen bond in nucleophilic substitution reactions. Understanding the relative reactivity of the chloro- and bromo- derivatives is crucial for optimizing reaction conditions and predicting product formation in drug discovery and development workflows.

The primary difference between these two molecules lies in the halogen atom, which serves as the leaving group during a nucleophilic substitution reaction. The nature of this leaving group significantly influences the reaction rate.

Theoretical Framework: Nucleophilic Substitution at a Primary Carbon

Both this compound and 3-(4-bromobutyl)oxolane are primary alkyl halides. The carbon atom bonded to the halogen is attached to only one other carbon atom. Such substrates overwhelmingly favor the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][2] This is a single-step concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, leading to the simultaneous displacement of the halide leaving group.[2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The key factors governing the rate of an SN2 reaction include the nature of the leaving group, the strength of the nucleophile, and steric hindrance at the reaction center. In this comparative analysis, the primary differentiator is the leaving group: chloride (Cl⁻) versus bromide (Br⁻).

Data Presentation: Comparative Reactivity

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[3] A weaker bond requires less energy to break, thus facilitating a faster reaction.

  • Leaving Group Stability: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable as they can better accommodate the negative charge, making them better leaving groups.[4]

The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] Consequently, 3-(4-bromobutyl)oxolane is expected to be significantly more reactive than this compound in SN2 reactions.

FeatureThis compound3-(4-Bromobutyl)oxolaneRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Identity of the halogen atom.
C-X Bond Energy (approx.) ~324 kJ/mol~285 kJ/molThe C-Br bond is weaker and requires less energy to break.[3]
Leaving Group Basicity Stronger BaseWeaker BaseWeaker bases are more stable and thus better leaving groups.[4]
Predicted Reaction Rate SlowerFasterBetter leaving group leads to a lower activation energy for the SN2 transition state.[6]
Favored Mechanism SN2SN2Both are primary alkyl halides.[1]

Experimental Protocol: Comparative Rate Determination via Finkelstein Reaction

To empirically validate the predicted difference in reactivity, a comparative kinetics experiment can be performed using the Finkelstein reaction. This reaction involves the substitution of a halide with another, often driven by the precipitation of the resulting metal halide in a suitable solvent. A common example is the reaction of an alkyl chloride or bromide with sodium iodide in acetone.

Objective: To compare the relative rates of reaction of this compound and 3-(4-bromobutyl)oxolane with sodium iodide in acetone.

Materials:

  • This compound

  • 3-(4-bromobutyl)oxolane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Prepare 0.1 M solutions of this compound and 3-(4-bromobutyl)oxolane in acetone.

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In separate, labeled test tubes, place 2 mL of the sodium iodide solution.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) to allow them to equilibrate.

  • To the first test tube, add 2 mL of the 0.1 M this compound solution, start the stopwatch immediately, and mix thoroughly.

  • Observe the solution for the formation of a precipitate (sodium chloride, which is insoluble in acetone). Record the time taken for the first appearance of turbidity.

  • Repeat steps 5 and 6 with the 0.1 M 3-(4-bromobutyl)oxolane solution.

  • The reaction with 3-(4-bromobutyl)oxolane is expected to form a precipitate of sodium bromide (NaBr) much more rapidly than the corresponding reaction with the chloro-derivative forms sodium chloride (NaCl). This difference in the time taken for precipitate formation provides a measure of the relative reactivity.

Visualization of the SN2 Reaction Pathway

The following diagrams illustrate the logical flow of an SN2 reaction and the comparative energy profile for the two substrates.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG Leaving Group (X⁻) TS->LG Bond Breaking

Caption: Generalized SN2 reaction pathway.

Energy_Profile Y_axis Potential Energy X_axis Reaction Coordinate origin y_end origin->y_end x_end origin->x_end Reactants Reactants (Nu⁻ + R-X) TS_Cl TS (X=Cl) Reactants->TS_Cl TS_Br TS (X=Br) Reactants->TS_Br Products Products (Nu-R + X⁻) Ea_Cl_start Ea_Cl_end Ea_Cl_start->Ea_Cl_end  Ea (R-Cl) Ea_Br_start Ea_Br_end Ea_Br_start->Ea_Br_end  Ea (R-Br)

Caption: Comparative energy profile for SN2 reactions.

Conclusion

Based on fundamental chemical principles, 3-(4-bromobutyl)oxolane is predicted to be significantly more reactive than this compound in nucleophilic substitution reactions that proceed via an SN2 mechanism. This heightened reactivity is a direct consequence of the lower C-Br bond energy and the greater stability of the bromide ion as a leaving group. For synthetic applications requiring efficient nucleophilic substitution at the terminal carbon of the butyl chain, the bromo-derivative is the superior choice, allowing for faster reaction rates and potentially milder reaction conditions. Experimental verification, as outlined in the provided protocol, can be used to quantify this reactivity difference for specific applications.

References

Spectroscopic Analysis: A Comparative Guide to 3-(4-Chlorobutyl)oxolane and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-(4-Chlorobutyl)oxolane and similar chemical structures. Due to the limited availability of direct experimental data for this compound, this guide leverages spectral data from analogous compounds to predict and understand its spectroscopic characteristics. By examining the spectral features of the core oxolane (tetrahydrofuran) ring, alkyl-substituted oxolanes, and compounds containing the 4-chlorobutyl moiety, we can build a comprehensive picture of the expected spectral behavior of the target molecule.

This guide presents a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for key structural analogues. Experimental protocols for these techniques are also provided to ensure reproducibility and methodological understanding.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.8-3.3m3HO-CH ₂ and O-CH
~3.5t2HCH ₂-Cl
~2.0-1.5m7HCH ₂-CH ₂-Cl, CH -CH ₂-C, Ring CH
Oxolane (Tetrahydrofuran) ~3.75t4HO-CH
~1.89p4HCH ₂-CH
3-Methyloxolane ~3.8-3.2m3HO-CH ₂ and O-CH
~2.2m1HCH -CH₃
~1.9 & ~1.5m2HRing CH
~1.0d3HCH
4-Chlorobutanol ~3.6t2HCH ₂-OH
~3.5t2HCH ₂-Cl
~1.8m4HCH ₂-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~72-70C H-O
~68C H₂-O
~45C H₂-Cl
~35-30C H-CH₂ & Ring C H₂
~30-25C H₂-CH₂Cl & C H₂-CH₂-CH₂Cl
Oxolane (Tetrahydrofuran) 68.3O-C H₂
26.1C H₂-C H₂
3-Methyloxolane 74.3C H-O
67.2C H₂-O
36.4C H-CH₃
33.1Ring C H₂
20.9C H₃
4-Chlorobutanol 62.2C H₂-OH
45.1C H₂-Cl
30.0C H₂-CH₂Cl
29.3C H₂-CH₂OH

Table 3: Key Infrared (IR) Absorption Bands

CompoundFrequency (cm⁻¹)Functional Group
This compound (Predicted) ~2950-2850C-H stretch (alkane)
~1100C-O stretch (ether)
~750-650C-Cl stretch
Oxolane (Tetrahydrofuran) 2977, 2860C-H stretch
1070C-O stretch
1-Chlorobutane 2960, 2872C-H stretch
728C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

CompoundParent Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 164/166 (M⁺)129 (M-Cl)⁺, 91 (M-C₄H₈Cl)⁺, 71 (C₅H₉O)⁺
Oxolane (Tetrahydrofuran) 72 (M⁺)71, 43, 42
1-Chlorobutane 92/94 (M⁺)56 (M-HCl)⁺, 41, 29

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas chromatography or liquid chromatography).

  • Ionization: Utilize an appropriate ionization technique. For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a common choice.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered when interpreting the spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound & Analogues NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

Comparison_Logic cluster_analogues Structural Analogues (Experimental Spectra) Target This compound (Predicted Spectra) Oxolane Oxolane (Ring System) Oxolane->Target AlkylOxolane Alkyl-substituted Oxolane (Substitution Effect) AlkylOxolane->Target Chlorobutane Chlorobutane Derivative (Side Chain) Chlorobutane->Target

Caption: Logic for comparative spectroscopic analysis.

A Comparative Guide to the Synthesis of 3-(4-Chlorobutyl)oxolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic methodologies for 3-(4-Chlorobutyl)oxolane, a key intermediate in pharmaceutical development, reveals two primary routes. This guide provides a cost-benefit analysis of these pathways, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient and economical approach.

The synthesis of this compound, also known as 3-(4-chlorobutyl)tetrahydrofuran, is a critical step in the preparation of various active pharmaceutical ingredients. The efficiency and cost-effectiveness of its production are therefore of significant interest to the drug development community. This comparative guide outlines two plausible synthetic strategies: a two-step route commencing with the cyclization of 1,2,4-butanetriol followed by a Williamson ether synthesis, and a Grignard reaction-based approach.

Method 1: Two-Step Synthesis via 3-Hydroxytetrahydrofuran

This well-established route involves two sequential reactions: the acid-catalyzed cyclization of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran, followed by the coupling of this intermediate with a 4-chlorobutyl halide via a Williamson ether synthesis.

Step 1: Cyclization of 1,2,4-Butanetriol

The initial step involves the dehydration and intramolecular cyclization of 1,2,4-butanetriol to yield 3-hydroxytetrahydrofuran. This reaction is typically acid-catalyzed and can achieve high yields.

Step 2: Williamson Ether Synthesis

Method 2: Grignard Reaction with 3-Oxotetrahydrofuran

An alternative approach involves the reaction of a Grignard reagent, prepared from a 4-chlorobutyl halide, with 3-oxotetrahydrofuran. This method offers a more direct route to the target molecule but may present challenges in terms of starting material availability and cost.

The Grignard reagent, 4-chlorobutylmagnesium bromide, is first prepared from 1-bromo-4-chlorobutane and magnesium metal. This organometallic compound then acts as a nucleophile, attacking the carbonyl carbon of 3-oxotetrahydrofuran. A subsequent aqueous workup would yield the tertiary alcohol, which would then need to be deoxygenated to afford the final product. A one-step conversion of the ketone to the alkane is also a possibility using a Wolff-Kishner or Clemmensen reduction after the Grignard addition, although this adds to the step-count.

Comparative Analysis

To facilitate a clear comparison of these two synthetic routes, the following tables summarize the estimated costs of starting materials and the potential yields for each step.

Method 1: Starting Material Cost Supplier Price (USD/kg)
1,2,4-ButanetriolVarious~$8.00[2]
3-HydroxytetrahydrofuranVarious~$1.00 (indicative)[3]
1-Bromo-4-chlorobutaneVariousInquire for bulk pricing
Method 1: Reaction Parameters Yield Notes
Step 1: Cyclization HighAcid-catalyzed dehydration.
Step 2: Williamson Ether Synthesis 50-95% (estimated)[1]Requires a strong base to form the alkoxide.
Method 2: Starting Material Cost Supplier Price (USD/g)
3-OxotetrahydrofuranSigma-Aldrich~$1336/g (for 5g)[4]
1-Bromo-4-chlorobutaneVariousInquire for bulk pricing
MagnesiumVariousCommodity price
Method 2: Reaction Parameters Yield Notes
Grignard Reaction & Reduction Moderate to High (estimated)Requires anhydrous conditions for Grignard reagent formation. The high cost of 3-oxotetrahydrofuran is a major drawback.

Experimental Protocols (Analogous Reactions)

Protocol for Williamson Ether Synthesis (General)

In a typical Williamson ether synthesis, the alcohol is deprotonated with a strong base, such as sodium hydride, to form the alkoxide.[5] The reaction is often carried out in an aprotic polar solvent like DMF or THF. The alkyl halide is then added to the solution of the alkoxide, and the reaction mixture is stirred, often with heating, to facilitate the SN2 reaction. Yields are generally good for primary alkyl halides.[5]

Protocol for Grignard Reaction with a Ketone (General)

The Grignard reagent is prepared by reacting the alkyl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF. Once the Grignard reagent is formed, a solution of the ketone in the same anhydrous solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is typically stirred for a period to ensure complete reaction, followed by quenching with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to work up the reaction and protonate the resulting alkoxide.

Conclusion

Based on the available data, Method 1, the two-step synthesis via 3-hydroxytetrahydrofuran, appears to be the more cost-effective and viable route for the large-scale production of this compound. The starting materials are relatively inexpensive and readily available. While it involves two steps, the reactions are generally high-yielding and utilize well-understood chemistry.

Method 2, the Grignard reaction with 3-oxotetrahydrofuran, is significantly hampered by the high cost of the starting ketone. [4] Although it offers a more direct route, the economic feasibility is questionable for bulk synthesis.

Researchers and drug development professionals should consider these factors when planning the synthesis of this compound. Further process optimization and investigation into alternative, more economical sources of 3-oxotetrahydrofuran could potentially increase the viability of the Grignard-based approach in the future.

Synthetic Pathway Diagrams

Synthesis_Method_1 Butanetriol 1,2,4-Butanetriol Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Butanetriol->Hydroxytetrahydrofuran Acid-catalyzed Cyclization ChlorobutylOxolane This compound Hydroxytetrahydrofuran->ChlorobutylOxolane Williamson Ether Synthesis ChlorobutylHalide 1-Bromo-4-chlorobutane ChlorobutylHalide->ChlorobutylOxolane Base Strong Base (e.g., NaH) Base->ChlorobutylOxolane

Caption: Method 1: Two-Step Synthesis of this compound.

Synthesis_Method_2 ChlorobutylHalide 1-Bromo-4-chlorobutane GrignardReagent 4-Chlorobutylmagnesium bromide ChlorobutylHalide->GrignardReagent Intermediate Tertiary Alcohol Intermediate GrignardReagent->Intermediate Oxotetrahydrofuran 3-Oxotetrahydrofuran Oxotetrahydrofuran->Intermediate Grignard Addition ChlorobutylOxolane This compound Intermediate->ChlorobutylOxolane Magnesium Mg Magnesium->GrignardReagent Reduction Reduction Reduction->ChlorobutylOxolane

Caption: Method 2: Grignard Reaction Approach.

References

A Comparative Analysis of 3-(4-Chlorobutyl)oxolane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, alkylating agents are fundamental tools for forging new carbon-heteroatom bonds. This guide provides a comparative efficacy analysis of 3-(4-Chlorobutyl)oxolane, a molecule featuring a reactive chlorobutyl chain appended to a stable oxolane (tetrahydrofuran) ring. Due to the limited direct experimental data on this compound, its performance is inferred from the well-established reactivity of primary alkyl chlorides and contextualized against common alkylating agents. This comparison is intended for researchers, scientists, and professionals in drug development seeking to understand the potential utility of this and similar scaffolds.

Inferred Reactivity and Profile of this compound

The alkylating potential of this compound is primarily dictated by the 4-chlorobutyl group. As a primary alkyl chloride, it is expected to engage in nucleophilic substitution reactions predominantly through an S(_N)2 mechanism. The key characteristics influencing its efficacy are:

  • Reaction Mechanism : The S(_N)2 pathway implies that the reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile. This mechanism typically leads to an inversion of stereochemistry at the reaction center if it were chiral.

  • Reactivity : The reactivity of the carbon-chlorine bond is moderate. Generally, for alkyl halides, the reactivity follows the trend I > Br > Cl > F.[1] Thus, this compound would be expected to be less reactive than its bromo or iodo counterparts.

  • Steric Hindrance : The oxolane ring at the 3-position of the butyl chain introduces some steric bulk, which might slightly decrease the reaction rate compared to a linear alkyl chloride like 1-chlorobutane, as the nucleophile's approach to the electrophilic carbon could be somewhat impeded.[2]

  • Solubility : The presence of the polar ether moiety in the oxolane ring is likely to enhance the solubility of the molecule in a wider range of organic solvents compared to simple long-chain alkyl halides.

Efficacy Comparison with Alternative Alkylating Agents

To contextualize the potential efficacy of this compound, it is compared with several well-characterized alkylating agents. The following table summarizes key performance indicators. Data for this compound is extrapolated from typical values for primary alkyl chlorides in similar reactions.

Alkylating AgentClassMechanismTypical SubstrateTypical Yield (%)Reaction ConditionsReference
This compound (Inferred) Alkyl ChlorideS(_N)2Amines, Phenols70-90Base (e.g., K₂CO₃), Acetonitrile, 50-80°CN/A
1-Chlorobutane Alkyl ChlorideS(_N)2Amines, Azides80-95Base (e.g., NaH, NaN₃), DMSO, RT-60°C[3]
1-Bromobutane Alkyl BromideS(_N)2Amides, Phenols85-98Base (e.g., K₃PO₄), Acetonitrile, 50°C[4]
Busulfan Alkyl SulfonateS(_N)2DNA (N7-guanine)N/A (Biological)Physiological[5]
Melphalan Nitrogen MustardS(_N)1-like (via aziridinium ion)DNA (N7-guanine)N/A (Biological)Physiological[5]

Experimental Protocols

Below are detailed methodologies for representative alkylation reactions that could be adapted for this compound.

N-Alkylation of an Amine

This protocol describes a general procedure for the alkylation of a primary or secondary amine with an alkyl halide.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Benzylamine) (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Acetonitrile (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a 25 mL round-bottom flask, add the amine (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and acetonitrile (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines the synthesis of an ether from a phenol and an alkyl halide.

Materials:

  • This compound (1.0 mmol)

  • Phenol (1.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 mmol) and anhydrous DMF (3 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL) at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Visualizing Alkylation: Mechanism of Action

A primary application of potent alkylating agents in drug development is the alkylation of DNA, which can lead to cytotoxicity in cancer cells. The following diagram illustrates a simplified workflow for a typical S(_N)2 alkylation reaction and the subsequent alkylation of a guanine base in DNA.

G cluster_0 Chemical Alkylation (SN2) cluster_1 DNA Alkylation reagents This compound + Nucleophile (Nu⁻) transition_state Transition State [Nu---C---Cl]δ⁻ reagents->transition_state Attack products Alkylated Product (R-Nu) + Cl⁻ transition_state->products Leaving Group Departure alkylating_agent This compound adduct DNA Adduct (Guanine-N7-alkyl) alkylating_agent->adduct Alkylation dna DNA (Guanine N7) dna->adduct cytotoxicity Cell Cycle Arrest / Apoptosis adduct->cytotoxicity Triggers

Alkylation Workflow and Biological Consequence

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be a moderately reactive, monofunctional alkylating agent that proceeds via an S(_N)2 mechanism. Its efficacy is expected to be comparable to, though potentially slightly lower than, 1-chlorobutane due to the steric influence of the oxolane ring. The presence of the ether functionality may confer favorable solubility properties. For applications requiring higher reactivity, the corresponding bromo- or iodo-derivatives would be more suitable. In the context of drug development, its ability to act as a monofunctional alkylating agent suggests potential for the synthesis of targeted covalent inhibitors or other complex molecules, though its potency as a DNA-alkylating anticancer agent would likely be limited compared to more complex and bifunctional agents like nitrogen mustards or nitrosoureas. Further experimental validation is necessary to fully characterize its reaction kinetics and yields across a range of nucleophiles.

References

The Synthetic Utility of 3-(4-Chlorobutyl)oxolane Derivatives: A Comparative Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the applications and synthesis of 3-(4-chlorobutyl)oxolane derivatives, with a specific focus on the analogous and pharmaceutically crucial intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This key component in the synthesis of the antidepressant Vilazodone serves as a primary exemplar for the utility of the 3-(4-chlorobutyl)heterocycle scaffold in medicinal chemistry.

While direct applications of this compound are not extensively documented in publicly available literature, the structurally related indole derivative, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has garnered significant attention as a pivotal intermediate in the industrial production of Vilazodone.[1][2][3] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[4] The efficiency of Vilazodone synthesis is therefore a subject of considerable research, with various synthetic routes being developed and optimized.

This guide compares alternative synthetic strategies for preparing the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate, presenting key performance indicators to inform route selection in a drug development context.

Comparative Analysis of Synthetic Routes

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical step in the overall synthesis of Vilazodone. Various approaches have been reported, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. Below is a summary of comparative data from selected synthetic routes.

Route DescriptionStarting MaterialsKey ReactionsOverall Yield (%)Purity (%)Reference
Route A: Fischer Indole Synthesis 4-Cyanoaniline, 6-ChlorohexanalDiazotization, Fischer Indole Cyclization24 (for Vilazodone)99 (for Vilazodone)[2]
Route B: Friedel-Crafts Acylation & Reduction 5-Cyanoindole, 4-Chlorobutanoyl chlorideFriedel-Crafts Acylation, Reduction~27 (for Vilazodone)Not Specified[5]

Route A , employing a Fischer indole synthesis, is presented as a novel and efficient method.[2] It avoids the use of expensive and toxic reagents often associated with other methods.[2][3] In contrast, Route B , which utilizes a Friedel-Crafts acylation followed by reduction, has been reported to have a lower overall yield and requires chromatographic purification, making it less suitable for industrial-scale production.[5]

Experimental Protocols

Route A: Fischer Indole Synthesis for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This route involves the diazotization of 4-cyanoaniline followed by a Fischer indole cyclization with 6-chlorohexanal.[2]

Step 1: Diazotization of 4-Cyanoaniline

  • 4-Cyanoaniline is dissolved in a suitable acidic solution (e.g., hydrochloric acid).

  • The solution is cooled to a low temperature (typically 0-5 °C).

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Fischer Indole Cyclization

  • The freshly prepared diazonium salt solution is added to a solution containing 6-chlorohexanal.

  • The reaction mixture is stirred, often with heating, to promote the cyclization and formation of the indole ring.

  • The product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is then isolated and purified through standard techniques such as crystallization or chromatography.

A key advantage of this method is the use of readily available and inexpensive starting materials.[2]

Route B: Friedel-Crafts Acylation and Reduction

This method starts with 5-cyanoindole and introduces the chlorobutyl side chain via a two-step process.[5]

Step 1: Friedel-Crafts Acylation

  • 5-Cyanoindole is reacted with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst (e.g., isobutylaluminum chloride).

  • This reaction introduces the 4-chlorobutyryl group at the 3-position of the indole ring, yielding 3-(4-chlorobutyryl)indole-5-carbonitrile.

Step 2: Reduction of the Ketone

  • The ketone functional group of the acylated intermediate is selectively reduced to a methylene group.

  • Reagents such as sodium borohydride in the presence of a Lewis acid or other reducing agents like red aluminum have been used for this step.[5]

  • The final product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is obtained after purification, which may involve column chromatography.[5]

Synthetic Pathway of Vilazodone

The following diagram illustrates the synthesis of Vilazodone, highlighting the central role of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.

Vilazodone_Synthesis A 4-Cyanoaniline C 3-(4-chlorobutyl)-1H- indole-5-carbonitrile A->C Diazotization, Fischer Indole Cyclization B 6-Chlorohexanal B->C E Vilazodone C->E Nucleophilic Substitution D 5-(Piperazin-1-yl)benzofuran- 2-carboxamide D->E

Caption: Synthetic pathway to Vilazodone.

Concluding Remarks

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical consideration in the manufacturing of Vilazodone. The Fischer indole synthesis approach (Route A) appears to offer significant advantages in terms of overall yield and purity for the final active pharmaceutical ingredient, as well as avoiding problematic reagents.[2] For researchers and drug development professionals, the selection of a synthetic route will depend on a multi-faceted evaluation of efficiency, cost, scalability, and safety. The data presented in this guide provides a foundation for such an evaluation, emphasizing the importance of the 3-(4-chlorobutyl)heterocycle as a valuable synthon in modern medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorobutyl)oxolane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(4-Chlorobutyl)oxolane, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental compliance. Due to its chemical structure, which includes a tetrahydrofuran (oxolane) ring and a chlorinated alkyl chain, this substance is presumed to share hazards with similar chemicals, such as flammability, the potential for peroxide formation, and harmfulness if swallowed or inhaled.[1] Adherence to strict disposal protocols is essential to mitigate these risks.

Summary of Hazards and Safety Precautions

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Highly flammable liquid and vapour.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Use explosion-proof electrical equipment and non-sparking tools.[2][3]
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[3] If swallowed, call a poison center or doctor.[3]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2][3]
Carcinogenicity Suspected of causing cancer.[1][2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2]
Peroxide Formation May form explosive peroxides.[3]Test for peroxide formation periodically. Containers should be dated when opened.[3]

Experimental Protocol: Peroxide Detection

Before disposal, it is crucial to test for the presence of potentially explosive peroxides, especially if the container has been open for an extended period or stored improperly.

Methodology:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Test Strip Application: Use commercially available peroxide test strips.

  • Procedure: Dip the test strip into the this compound sample for the time specified by the manufacturer.

  • Observation: Remove the strip and compare the resulting color to the chart provided with the test kit to determine the peroxide concentration.

  • Action: If peroxides are present at or above the action level recommended by your institution's safety office (typically >100 ppm), do not attempt to handle or dispose of the chemical yourself. Contact your Environmental Health and Safety (EHS) department immediately for specialized disposal procedures.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1] The following is a general workflow for its proper disposal.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound."

    • Include hazard pictograms for flammable, irritant, and health hazard.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection and Management:

    • Use a chemically compatible and properly sealed container.

    • Ensure the container is in good condition, free from leaks or damage.

    • Keep the container closed except when adding waste.

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2][3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with an accurate description of the waste, including its chemical name and any known hazards.

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposal start Decision to Dispose of This compound check_peroxide Test for Peroxides start->check_peroxide peroxide_present Peroxides > 100 ppm? check_peroxide->peroxide_present contact_ehs_peroxide Contact EHS for Specialized Disposal peroxide_present->contact_ehs_peroxide Yes label_waste Label as Hazardous Waste peroxide_present->label_waste No segregate_waste Segregate from Incompatible Waste label_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste schedule_pickup Schedule Pickup with Licensed Contractor store_waste->schedule_pickup end Waste Removed for Proper Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(4-Chlorobutyl)oxolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling 3-(4-Chlorobutyl)oxolane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary

This compound is a flammable liquid and vapor that can cause significant health effects. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Adherence to proper safety protocols is critical to minimize exposure and ensure a safe working environment.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin irritationCategory 2H315: Causes skin irritation[1]
Serious eye damageCategory 1H318: Causes serious eye damage[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE.[2] However, the following provides a baseline for handling this compound:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4][5]

  • Hand Protection: Chemical-resistant gloves are required. While disposable nitrile gloves may be suitable for incidental contact, butyl rubber or other gloves with high resistance to halogenated and aromatic organic solvents should be considered for prolonged or direct contact.[2][3] Always inspect gloves for degradation or punctures before use.

  • Body Protection: A flame-resistant lab coat is recommended. For operations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[2][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection may be necessary.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Work Practices:

  • Keep the container tightly closed when not in use.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][6]

  • Use only non-sparking tools.[1][6]

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][6]

  • Keep the container tightly closed in a dry area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • If swallowed: Rinse the mouth. Call a poison center or doctor if you feel unwell.[1]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all federal, state, and local regulations.

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[8]

  • Containment: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of it down the drain.

Workflow for Handling this compound

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Ground equipment prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, ventilated area handling->storage After use spill Spill or Exposure handling->spill waste Waste Collection - Labeled, sealed container handling->waste Generate waste cleanup Decontamination - Clean work area handling->cleanup End of procedure storage->handling For subsequent use emergency Emergency Response - First aid - Evacuate if necessary spill->emergency Follow emergency procedures disposal Disposal - Approved waste facility waste->disposal Follow regulations emergency->cleanup

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.